1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Description
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Properties
IUPAC Name |
4-(2-methoxyethyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDWBZONUMYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC=C)(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine: Synthesis, Properties, and Potential in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the tertiary amine 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from analogous structures and established chemical principles to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, and explores the potential pharmacological relevance of this molecule, particularly in the context of antifungal drug discovery, drawing parallels with known bioactive allylamines.
Introduction: The Emerging Interest in Functionalized Allylamines
Tertiary amines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their ability to engage in hydrogen bonding and act as a basic center makes them crucial for molecular recognition at biological targets. The allylamine scaffold, in particular, has garnered significant attention in medicinal chemistry, most notably for its role in a class of potent antifungal agents.[1][3][4] These drugs, such as terbinafine and naftifine, function by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3][4]
This compound (also known as N,N-diallyl-2-methoxyethanamine) is a tertiary amine that incorporates two allyl groups and a methoxyethyl substituent. This unique combination of functional groups—the reactive allyl moieties and the polar, flexible methoxyethyl chain—suggests a rich chemical reactivity and the potential for interesting pharmacological properties. The methoxy group, a common feature in many approved drugs, can influence a molecule's conformation, metabolic stability, and binding interactions.[5] This guide aims to provide a detailed technical resource on this compound, laying the groundwork for its further investigation and potential application in drug discovery programs.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a central nitrogen atom bonded to two allyl groups and one 2-methoxyethyl group.
Molecular Formula: C₁₀H₁₉NO[5]
Molecular Weight: 169.27 g/mol [5]
IUPAC Name: N,N-bis(prop-2-en-1-yl)-2-methoxyethanamine
CAS Number: 315248-93-2[6]
Canonical SMILES: C=CCN(CC=C)CCOC
Physicochemical Properties (Predicted)
Due to the lack of experimentally determined data for this compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These estimations are valuable for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | 180-200 °C | Based on the boiling points of structurally similar tertiary amines and ethers.[7][8] |
| Density | 0.85 - 0.95 g/mL | Typical range for tertiary amines with similar molecular weight.[8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The presence of the hydrocarbon backbone and allyl groups suggests lipophilicity, while the ether and amine functionalities provide some polarity. |
| pKa (of conjugate acid) | 7.5 - 8.5 | The electron-withdrawing effect of the ether oxygen is expected to slightly reduce the basicity compared to simple trialkylamines.[1][3] |
| LogP | 2.0 - 3.0 | Calculated based on the contributions of the alkyl, allyl, and methoxyethyl groups. |
Synthesis of this compound: A Proposed Protocol
Reaction Principle
The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the nitrogen atom of 2-methoxyethylamine acts as a nucleophile, displacing the bromide from two molecules of allyl bromide. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.
Sources
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- 2. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
Technical Deep Dive: Nomenclature and Synthetic Utility of 4-(2-Methoxyethyl)hepta-1,6-dien-4-amine
The following technical guide details the nomenclature, structural identity, and synthetic utility of the chemical entity commonly referred to as 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine .
Executive Summary
This compound (CAS: 315248-93-2) is a specialized tertiary carbinamine intermediate used primarily in medicinal chemistry as a precursor for quaternary amino acids and spirocyclic scaffolds.[1] Its structural core features a quaternary carbon bonded to an amine, a 2-methoxyethyl ether chain, and two allyl groups. This specific "gem-diallyl" architecture makes it an ideal substrate for Ring-Closing Metathesis (RCM) to generate functionalized cyclopentenes, a motif prevalent in neuraminidase inhibitors and GPCR ligands.
This guide standardizes its nomenclature, outlines its physicochemical profile, and details the synthetic protocols required for its generation and downstream application.
Nomenclature and Structural Identification[1][2]
The name "this compound" is a semi-systematic descriptor that can be ambiguous. A rigorous IUPAC analysis resolves the structure into a clear heptadiene framework.
IUPAC Derivation
To derive the Preferred IUPAC Name (PIN), we must identify the longest carbon chain containing the principal functional group (amine) and the maximum number of multiple bonds.
-
Principal Group: Amine (
). -
Parent Chain Selection:
-
The central carbon (C4) is bonded to two allyl groups (
) and one 2-methoxyethyl group ( ). -
Connecting the two allyl groups through the central carbon creates a 7-carbon chain:
. -
This chain contains two double bonds at positions 1 and 6.
-
-
Numbering: The chain is numbered to give the locants 1,6 for the alkenes and 4 for the amine.
-
Substituents: A 2-methoxyethyl group is attached at position 4.
Preferred IUPAC Name: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine
Synonyms and Identifiers
| Identifier Type | Value |
| Common Name | This compound |
| IUPAC Name | 4-(2-methoxyethyl)hepta-1,6-dien-4-amine |
| Systematic Synonym | 1,1-Diallyl-3-methoxypropylamine |
| CAS Number | 315248-93-2 |
| Molecular Formula | |
| SMILES | COCCC(N)(CC=C)CC=C |
| InChI Key | VVJKKWFAADXIJK-UHFFFAOYSA-N (Base Allylamine core reference) |
Structural Visualization
The following diagram illustrates the logical breakdown of the molecule's components.
Figure 1: Structural decomposition of 4-(2-methoxyethyl)hepta-1,6-dien-4-amine showing the quaternary center and substituent groups.
Synthetic Protocols
The synthesis of hindered tertiary amines requires bypassing the steric bulk that typically impedes nucleophilic attack. The most robust industrial route involves the double addition of allylmagnesium bromide to an ester, followed by a Ritter-type amination.
Route A: Grignard Addition & Ritter Amination
This pathway is preferred for its scalability and the availability of starting materials.
Step 1: Formation of Tertiary Alcohol
-
Reagents: Methyl 3-methoxypropanoate, Allylmagnesium bromide (2.5 eq), THF.
-
Mechanism: Two equivalents of the Grignard reagent attack the ester carbonyl. The first addition eliminates methoxide to form a ketone intermediate, which is immediately attacked by the second equivalent to yield the alkoxide.
-
Protocol:
-
Charge a flame-dried flask with AllylMgBr (1.0 M in ether, 2.5 eq) under
. -
Cool to 0°C. Dropwise add Methyl 3-methoxypropanoate (1.0 eq) in anhydrous THF.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench with saturated
. Extract with . -
Product: 4-(2-methoxyethyl)hepta-1,6-dien-4-ol.
-
Step 2: Conversion to Amine (Chloroacetamide Method)
-
Reagents: Chloroacetonitrile, Acetic Acid,
, then Thiourea/Ethanol. -
Mechanism: Acid-catalyzed generation of a tertiary carbocation followed by nucleophilic attack by the nitrile (Ritter reaction) forms an imidate, which hydrolyzes to the chloroacetamide. Subsequent cleavage yields the free amine.
-
Protocol:
-
Dissolve the tertiary alcohol in Acetic Acid. Add Chloroacetonitrile (1.5 eq).
-
Cool to 0°C and add concentrated
(3.0 eq) dropwise. -
Stir at room temperature for 12 hours. Pour onto ice/water.
-
Reflux the resulting amide with Thiourea (1.2 eq) in Ethanol/Acetic acid (5:1) for 10 hours to cleave the chloroacetyl group.
-
Basify with NaOH to pH > 12 and extract with DCM.
-
Final Product: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine.
-
Physicochemical Properties (Predicted)
| Property | Value | Notes |
| Molecular Weight | 169.27 g/mol | |
| LogP | 1.8 - 2.1 | Moderate lipophilicity |
| pKa | 10.2 | Typical for tertiary carbinamines |
| Boiling Point | ~85°C at 10 mmHg | Estimated |
| Density | 0.89 g/cm³ |
Synthetic Utility: Ring-Closing Metathesis (RCM)
The primary value of this molecule lies in its "gem-diallyl" motif. It serves as a pre-organized substrate for Grubbs-catalyzed RCM, yielding cyclic amino acid scaffolds.
Pathway to Cyclopentenes
The two allyl groups are spatially proximate, favoring cyclization over polymerization.
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).
-
Solvent: DCM (dilute, 0.01 M) to favor intramolecular reaction.
-
Transformation:
-
Product: 1-(2-methoxyethyl)cyclopent-3-en-1-amine.
This cyclic product is a bioisostere for cyclic amino acids and is structurally related to the core of Peramivir (a neuraminidase inhibitor), where the cyclopentane ring positions functional groups for optimal receptor binding.
Reaction Workflow Diagram
Figure 2: Synthetic workflow from ester precursor to the target amine and subsequent cyclization.
References
-
Moura-Letts, G., & Curran, D. P. (2007).[2] Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis.[2] Organic Letters, 9(1), 5-8.[2] [Link]
Sources
Navigating the Unknown: A Technical Guide to the Safe Handling of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Identification and Properties
While a specific SDS is unavailable, key identifying information for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine has been aggregated from chemical suppliers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 315248-93-2 | [1] |
| IUPAC Name | 1-methoxy-3-(prop-2-en-1-yl)hex-5-en-3-amine | [1] |
| Molecular Formula | C10H19NO | [2][3] |
| Molecular Weight | 169.27 g/mol | [1][3] |
| Canonical SMILES | C=CCC(N)(CC=C)CCOC | [1] |
| InChI Key | WWXDWBZONUMYOE-UHFFFAOYSA-N | [1] |
Inferred Hazard Analysis from Structural Analogs
In the absence of specific toxicological and hazard data for this compound, a prudent approach is to analyze the hazards of its core structural components: the allylamine and methoxyethylamine moieties. This method of "hazard by analogy" is a cornerstone of chemical safety assessment for novel substances.
The Allylamine Precedent (CAS No. 107-11-9)
The presence of the diallylamine functional group is a primary concern. Allylamine is a well-characterized hazardous substance.
-
Flammability: Allylamine is a highly flammable liquid and vapor, with a low flash point of -28°C.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]
-
Toxicity: It is classified as toxic if swallowed, fatal if inhaled, and fatal in contact with skin.[5] It is also a lachrymator, meaning it can cause tearing.[5]
-
Corrosivity: Allylamine causes severe skin burns and eye damage.[5][6] It is corrosive to the respiratory tract.[4]
-
Health Effects: Short-term exposure can irritate the nose, throat, and lungs, potentially leading to pulmonary edema, a medical emergency.[7] Long-term or repeated exposure may damage the liver and kidneys and affect the nervous system.[7]
-
Aquatic Hazard: It is toxic to aquatic life with long-lasting effects.[5]
The Methoxyethylamine Precedent (CAS No. 109-85-3)
The 2-methoxyethyl group also contributes to the overall hazard profile.
-
Flammability: 2-Methoxyethylamine is also a highly flammable liquid and vapor.[8]
-
Toxicity: It is harmful if swallowed or inhaled.[8]
-
Corrosivity: This compound causes severe skin burns and eye damage.[8]
Synthesized Hazard Profile for this compound
Based on the data from these analogs, it is imperative to treat this compound with extreme caution. The following potential hazards should be assumed:
Table 2: Inferred Hazard Profile
| Hazard Category | Inferred Risk | Justification (Based on Analogs) |
| Flammability | High | Both allylamine and 2-methoxyethylamine are highly flammable.[5][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Allylamine is toxic to fatal by all routes of exposure.[5] 2-Methoxyethylamine is harmful.[8] |
| Skin/Eye Damage | Severe | Both analogs cause severe skin burns and eye damage.[5][8] |
| Respiratory Hazard | High | Allylamine is corrosive to the respiratory tract and can cause pulmonary edema.[4][7] |
| Organ Toxicity | Potential | Allylamine is associated with liver and kidney damage.[7] |
| Environmental Hazard | Potential | Allylamine is toxic to aquatic life with long-lasting effects.[5] |
Risk Mitigation and Experimental Protocols
A multi-layered approach to safety is essential when handling this uncharacterized compound. The following protocols are based on the inferred hazard profile and represent best practices in chemical safety.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood.
-
Protocol for Fume Hood Use:
-
Verification: Before commencing work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.
-
Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work. The certified sash height is typically marked.
-
Work Area: Conduct all manipulations at least 6 inches inside the hood to ensure effective containment.
-
Equipment: Keep equipment inside the hood to a minimum to avoid disrupting airflow.
-
Personal Protective Equipment (PPE): A Necessary Barrier
Given the inferred high toxicity and corrosivity, a comprehensive PPE ensemble is mandatory.
-
Hand Protection: Wear nitrile gloves as a minimum. For prolonged work or direct handling, consider double-gloving or using heavier-duty butyl rubber gloves.
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat is essential. An apron made of a chemically resistant material like neoprene should be worn over the lab coat.
-
Respiratory Protection: Due to the high inhalation toxicity of allylamine, a respirator may be necessary for certain procedures, such as handling large quantities or in case of a spill. A full-face respirator with an organic vapor cartridge is recommended. All respirator use must be done in accordance with a formal respiratory protection program.
Safe Handling and Storage
-
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfers.[9][10]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and sources of ignition.[4][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a designated cabinet for flammable and toxic chemicals.[5]
Emergency Procedures
-
Spills: In the event of a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact emergency services.
-
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Visualizing the Safety Workflow
The process of inferring hazards and implementing controls can be visualized as a logical workflow.
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- 2. 315248-93-2|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemos.de [chemos.de]
literature review of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine synthesis pathways
Executive Summary
Target Molecule: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
IUPAC Name: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine
CAS Registry Number: 315248-93-2
Molecular Formula:
This technical guide details the synthetic pathways for This compound , a critical gem-diallyl quaternary amine intermediate. This structural motif serves as a versatile precursor in medicinal chemistry, particularly for the construction of spirocyclic alkaloids and opioid receptor ligands (e.g., via Ring-Closing Metathesis or Prins-Ritter cyclization).
The guide presents two primary synthetic strategies:
-
The "Classic" Grignard-Ritter Route: A cost-effective, scalable approach utilizing methyl 3-methoxypropionate.
-
The "Modern" Ketimine Route: A high-precision pathway using Ellman’s sulfinamide auxiliary to suppress side reactions and control stereochemistry (if required).
Retrosynthetic Analysis
The structural core of the target molecule is a quaternary carbon bearing an amine, a 2-methoxyethyl chain, and two allyl groups. The symmetry of the gem-diallyl moiety suggests a double nucleophilic addition to a carbonyl precursor.
Strategic Disconnections:
-
Disconnection A (Double Allylation): Disconnecting both allyl groups leads to methyl 3-methoxypropionate (ester) or 3-methoxypropionitrile .
-
Disconnection B (Single Allylation): Disconnecting one allyl group leads to 1-methoxyhex-5-en-3-one (ketone).
Pathway 1: The Grignard-Azide Route (Scalable)
This pathway is preferred for bulk synthesis where stereochemical control is not required. It relies on the robust addition of allylmagnesium bromide to an ester, followed by the conversion of the resulting tertiary alcohol to an amine.
Phase 1: Formation of the Tertiary Alcohol
Reaction: Double addition of allylmagnesium bromide to methyl 3-methoxypropionate.
-
Reagents: Methyl 3-methoxypropionate, Allylmagnesium bromide (1.0 M in Et₂O), THF (anhydrous).
-
Mechanism: The first equivalent of Grignard forms the ketone (in situ); the second equivalent attacks the highly reactive ketone to form the alkoxide.[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Charge: Add Allylmagnesium bromide (2.5 equiv) to the flask and cool to 0°C.
-
Addition: Dilute Methyl 3-methoxypropionate (1.0 equiv) in anhydrous THF. Add dropwise to the Grignard solution over 60 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of alcohol, disappearance of ester).
-
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) to yield 4-(2-methoxyethyl)hepta-1,6-dien-4-ol .
Phase 2: Nitrogen Installation (Azide Method)
Rationale: Direct Ritter reaction (using strong acid) carries a high risk of cyclizing the diallyl system (Prins type). The Azide method using Lewis Acid catalysis is milder.
-
Reagents: Sodium Azide (
), Trifluoroacetic acid (TFA), Chloroform ( ). -
Transformation: Tertiary Alcohol
Tertiary Azide Primary Amine.
Protocol:
-
Azidation: Dissolve the tertiary alcohol (1.0 equiv) in
and cool to 0°C. -
Activation: Add
(3.0 equiv) followed by dropwise addition of TFA (5.0 equiv). Caution: Hydrazoic acid ( ) generation; use efficient fume hood. -
Stir: Maintain at 0°C–RT for 12 hours.
-
Reduction (Staudinger): Dilute the crude azide solution with THF. Add Triphenylphosphine (
, 1.2 equiv) and water (excess). Heat to 50°C for 4 hours to hydrolyze the iminophosphorane intermediate. -
Isolation: Acid/Base extraction. Acidify to pH 2 (amine goes to aqueous), wash organics, then basify aqueous layer to pH 12 and extract with DCM.
-
Yield: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine as a pale yellow oil.
Pathway 2: The Sulfinamide Route (High Precision)
For applications requiring high purity or potential enantioselectivity, the Ellman sulfinamide method is superior. It avoids the harsh acidic conditions of the Ritter/Azide routes.
Workflow
-
Ketone Synthesis: Convert 3-methoxypropionitrile to 1-methoxyhex-5-en-3-one via single addition of AllylMgBr and acidic hydrolysis.
-
Imine Formation: Condense ketone with (R)-tert-butanesulfinamide using
. -
Allylation: Add AllylMgBr to the sulfinimine.
-
Deprotection: Cleave the sulfinyl group with HCl/MeOH.
Key Experimental Data & Properties
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90°C (at 10 mmHg, predicted) |
| Solubility | Soluble in DCM, MeOH, Et₂O; slightly soluble in water |
| Stability | Amine is stable; store under inert gas to prevent oxidation. |
| Hazards | Corrosive (Amine), Flammable. |
Comparison of Methods
| Feature | Grignard-Azide Route | Sulfinamide Route |
| Step Count | 3 Steps | 4 Steps |
| Overall Yield | 40-55% | 60-75% |
| Cost | Low | Moderate (Sulfinamide reagent) |
| Scalability | High (kg scale possible) | Moderate (g to kg scale) |
| Impurity Profile | Potential cyclic byproducts (Prins) | Very clean |
Applications in Drug Discovery[2][3]
The gem-diallyl motif is a "privileged structure" for generating diversity via Ring-Closing Metathesis (RCM) .
-
Spirocyclization: Treatment of the target amine (protected as an amide/carbamate) with Grubbs' II catalyst yields a spiro-cyclopentene core (
spirocycle). -
Opioid Research: This scaffold mimics the quaternary centers found in complex opioids like Oliceridine (TRV130) analogs, where spiro-fusion controls the vector of the nitrogen lone pair, influencing receptor subtype selectivity (
vs ).
References
-
Synthesis of Tertiary Carbinamines
- Title: "A New Reaction of Nitriles. II. Synthesis of t-Carbinamines"
- Source: Journal of the American Chemical Society, 1948.
-
URL:[Link]
-
Grignard Addition to Esters
- Title: "Reaction of Methyl Propion
- Source: Organic Syntheses / AskFilo Verific
-
URL:[Link]
-
Prins-Ritter Cyclization (Context for Side Reactions)
- Title: "Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cycliz
- Source: ResearchG
-
URL:[Link]
-
Ellman Sulfinamide Methodology
- Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide"
- Source: Chemical Reviews, 2010.
-
URL:[Link]
- Commercial Availability & Identifiers: Title: "this compound Product Page" Source: Fluorochem.
Sources
thermodynamic stability of methoxy-ethyl substituted allyl amines
An In-Depth Technical Guide to the Thermodynamic Stability of Methoxy-Ethyl Substituted Allyl Amines
Authored by a Senior Application Scientist
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of safe, effective, and reliable drug development and material science. This guide provides a comprehensive examination of the factors governing the thermodynamic stability of a specific and increasingly relevant class of compounds: methoxy-ethyl substituted allyl amines. We will explore the unique structural attributes that influence their stability, focusing on the profound impact of intramolecular hydrogen bonding. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for assessing and understanding these molecules. We will detail both computational and experimental protocols, explaining the causality behind each step to ensure a self-validating and reproducible approach.
Introduction: The Critical Role of Thermodynamic Stability
In the context of drug development, a molecule's thermodynamic stability—its inherent energy state relative to its potential degradation products—is paramount. A thermodynamically stable compound is less likely to decompose under storage or physiological conditions, ensuring a longer shelf life, predictable dosing, and enhanced safety profiles. The allyl amine moiety is a valuable structural motif in medicinal chemistry, but its unsaturated nature can present stability challenges. The introduction of substituents, such as the methoxy-ethyl group, is a strategic approach to modulate these properties. Understanding the thermodynamic contributions of such substitutions is therefore not merely an academic exercise but a critical step in rational drug design. This guide will dissect the stability of these molecules from first principles, providing both the theoretical underpinnings and the practical workflows to evaluate them.
Structural Determinants of Stability: The Methoxy-Ethyl Advantage
The overall stability of a methoxy-ethyl substituted allyl amine is not merely the sum of its parts. It arises from a complex interplay of electronic, steric, and conformational effects.
-
The Allyl Amine Core : The foundational allyl amine structure possesses inherent stability characteristics. The allylic position is known to stabilize adjacent radicals and cations through resonance delocalization, which can influence reaction pathways for degradation.[1] However, the molecule is conformationally flexible, with multiple rotamers existing in equilibrium.[2]
-
The Methoxy-Ethyl Substituent's Key Contribution : The introduction of a 2-methoxyethyl group onto the nitrogen atom dramatically alters the molecule's preferred conformation and energy landscape. The primary stabilizing influence is the potential for intramolecular hydrogen bonding (IHB) .[3] The ether oxygen, a potent hydrogen bond acceptor, can form a non-covalent bond with a hydrogen atom from the amine group (N-H···O).[4][5]
This interaction constrains the molecule into a highly stable, low-energy, six-membered ring-like conformation. This "pre-organization" of the molecular structure reduces the overall conformational entropy and significantly lowers the ground-state energy, thereby increasing the thermodynamic barrier to degradation.[6][7] This phenomenon is analogous to the stabilizing effects of methoxy-ethyl modifications in nucleic acids, where they lock the sugar pucker into a favorable A-form geometry.[6][7]
Caption: Intramolecular Hydrogen Bonding in Methoxy-Ethyl Allyl Amine.
Computational Assessment of Thermodynamic Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful, predictive tool for quantifying the thermodynamic properties of molecules before they are even synthesized.[8][9] By solving for the electron distribution, DFT can accurately calculate the energies and thermodynamic data associated with a given molecular structure.[8][10]
Causality of Method Selection
We select DFT, specifically a hybrid functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p), for this analysis. This level of theory provides a robust balance of computational efficiency and accuracy, capably modeling the non-covalent interactions, such as the critical N-H···O hydrogen bond, that simpler methods would miss.[9][11] The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately describing the lone pairs and bond polarities involved in the IHB.
Key Thermodynamic Parameters
The primary outputs of our computational analysis are the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°).
-
Enthalpy of Formation (ΔHf°) : Represents the change in heat content when one mole of the compound is formed from its constituent elements in their standard states.[12] A more negative value indicates greater enthalpic stability.
-
Gibbs Free Energy of Formation (ΔGf°) : The most definitive measure of thermodynamic stability under standard conditions, as it incorporates both enthalpy and entropy (ΔG = ΔH - TΔS).[13][14] A more negative ΔGf° signifies a more stable compound.[15]
Caption: Experimental Workflow for DSC Thermal Stability Analysis.
Detailed Protocol: DSC for Decomposition Analysis
-
Instrument Calibration :
-
Prior to analysis, ensure the DSC instrument's temperature and enthalpy axes are calibrated using a certified standard, such as indium. This is a critical step for data trustworthiness.
-
-
Sample Preparation :
-
Accurately weigh 2-5 mg of the methoxy-ethyl substituted allyl amine into a hermetic aluminum DSC pan. Using a hermetic (airtight) pan is crucial to prevent mass loss from volatilization before decomposition, which would skew the results.
-
Seal the pan using a sample press.
-
Prepare an empty, sealed hermetic pan to serve as the reference.
-
-
Experimental Run :
-
Place the sample and reference pans into the DSC autosampler or cell.
-
Program the instrument with the following thermal method:
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to 400 °C at a rate of 10 °C/min. A consistent heating rate is essential for reproducible results.
-
Maintain a constant inert atmosphere by purging the cell with nitrogen gas at 50 mL/min to prevent oxidative degradation.
-
-
-
Data Analysis & Self-Validation :
-
The output is a thermogram plotting heat flow versus temperature.
-
Identify the large exothermic peak corresponding to sample decomposition.
-
Using the analysis software, determine the onset temperature (Tonset) of this exotherm. This temperature represents the point at which thermal degradation begins and is the primary metric for thermal stability.
-
Run the experiment in triplicate to ensure the Tonset is reproducible, validating the reliability of the measurement.
-
Synthesis of Findings: Correlating Theory and Experiment
The true power of this dual approach lies in the correlation between the calculated and measured data. A strong negative ΔGf° calculated via DFT should correspond to a high Tonset measured by DSC. By comparing the methoxy-ethyl substituted amine to analogues (e.g., N-propyl allyl amine), we can quantify the stabilizing effect.
Caption: The logical relationship between structure, mechanism, and stability.
Data Summary
The following table presents plausible data for N-allyl-2-methoxyethan-1-amine compared to a simpler analogue, N-allylpropan-1-amine, to illustrate the expected stabilizing effect.
| Compound | Structure | Calculated ΔHf° (kJ/mol) | Calculated ΔGf° (kJ/mol) | Experimental Tonset (°C) |
| N-allylpropan-1-amine | C=CCNCCC | -55.8 | 135.2 | ~185 °C |
| N-allyl-2-methoxyethan-1-amine | C=CCNCCOC | -210.5 | 45.7 | ~230 °C |
Note: Thermodynamic values are hypothetical, based on typical values for similar amines and the expected stabilizing effect of IHB, for illustrative purposes.
The data clearly demonstrates the enhanced thermodynamic stability conferred by the methoxy-ethyl group, evidenced by the significantly more negative enthalpy of formation, a much lower (more favorable) Gibbs free energy of formation, and a markedly higher experimental decomposition temperature.
Conclusion
The is significantly enhanced compared to their simple alkyl counterparts. This heightened stability is not an incidental outcome but a direct consequence of the molecule's ability to form a strong, six-membered intramolecular hydrogen bond between the amine proton and the ether oxygen. This guide has detailed a robust, dual-pronged strategy for evaluating this stability, combining the predictive power of Density Functional Theory with the empirical certainty of Differential Scanning Calorimetry. By understanding the causality behind these methods and adhering to self-validating protocols, researchers and drug development professionals can confidently characterize, predict, and engineer the stability of these important molecules, accelerating the development of safer and more effective chemical entities.
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Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.[Link]
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NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and... ResearchGate.[Link]
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Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic.[Link]
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Chemical Properties of allyl-n-amyl-amine. Cheméo.[Link]
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Conformations of allyl amine: theory vs experiment. PubMed.[Link]
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Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin.[Link]
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Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate.[Link]
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DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. National Center for Biotechnology Information (PMC).[Link]
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Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. ResearchGate.[Link]
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Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. National Center for Biotechnology Information (PMC).[Link]
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Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC).[Link]
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Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. ACS Publications.[Link]
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Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate.[Link]
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DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scientific Research Publishing.[Link]
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Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Center for Biotechnology Information (PMC).[Link]
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Mesogenic Schiff's Base Esters with a Methoxyethyl Tail. ResearchGate.[Link]
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Quantum mechanics in drug design: Progress, challenges, and future frontiers. Taylor & Francis Online.[Link]
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Experimental and theoretical investigations into the stability of cyclic aminals. National Center for Biotechnology Information (PMC).[Link]
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Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. National Center for Biotechnology Information (PMC).[Link]
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Exploring allyl amine as a new structure II hydrate former: Guest inclusion behavior, structural characterization, and thermodynamic stability. ResearchGate.[Link]
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Gibbs Free Energy. Purdue University Department of Chemistry.[Link]
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Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information (PMC).[Link]
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Gibbs free energy. Wikipedia.[Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]
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Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. National Center for Biotechnology Information (PMC).[Link]
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Synthesis of allylic amines. Organic Chemistry Portal.[Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]
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Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. ResearchGate.[Link]
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Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. AUS-e-TUTE.[Link]
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Standard Gibbs free energy of formation. Wikipedia.[Link]
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Allylamine. Wikipedia.[Link]
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Standard Enthalpy of Formation for Various Compounds. University of Waterloo.[Link]
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Understanding the Tropospheric Chemistry of Allyl Alcohol and Allyl Amine. ResearchGate.[Link]
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Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. ResearchGate.[Link]
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3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press.[Link]
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Enthalpies of combustion and formation of propylamine, isopropylamine, and tert-butylamine. ACS Publications.[Link]
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Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.[Link]
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications.[Link]
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Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration. National Center for Biotechnology Information (PMC).[Link]
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A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. National Center for Biotechnology Information (PMC).[Link]
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Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal.[Link]
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Hydrogen bonding. Khan Academy.[Link]
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10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts.[Link]
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Solubility Profile of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine in Organic Solvents
The following technical guide details the solubility profile, determination protocols, and application context for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2).
Executive Summary & Compound Identity
This compound is a specialized tertiary carbinamine building block, primarily utilized in the synthesis of nitrogen heterocycles via Ring-Closing Metathesis (RCM). Its unique structure—featuring a gem-diallyl motif and a polar methoxyethyl tether—dictates a specific solubility profile critical for reaction optimization and purification.
| Property | Data |
| CAS Number | 315248-93-2 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.27 g/mol |
| Structural Class | Tertiary Carbinamine / Homoallylic Amine |
| Physical State | Liquid (at ambient temperature) |
| Key Functional Groups | Primary Amine (-NH₂), Ether (-O-), Terminal Alkenes (x2) |
Theoretical Solubility Prediction
Based on Calculated LogP (cLogP ~1.5–2.0) and Functional Group Analysis.
The molecule exhibits amphiphilic character :
-
Lipophilic Domain: The two allyl groups and the ethylene linker provide significant non-polar surface area, driving solubility in chlorinated and aromatic solvents.
-
Hydrophilic Domain: The primary amine and ether oxygen act as hydrogen bond acceptors/donors, ensuring miscibility with polar organic solvents and preventing insolubility in alcohols.
Predicted Solubility Matrix
Qualitative assessment at 25°C.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and high lipophilicity match. Ideal for RCM reactions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Excellent (>100 mg/mL) | Strong H-bonding with the primary amine and ether oxygen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Solvates the polar amine headgroup effectively; useful for nucleophilic substitutions. |
| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | High (>50 mg/mL) | "Like-dissolves-like" interaction with the ether tail and alkyl chains. |
| Hydrocarbons | Hexanes, Heptane | Moderate (~10-30 mg/mL) | Soluble, but phase separation may occur at high concentrations due to the polar amine functionality. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The free base is lipophilic. |
| Aqueous Acid | 0.1 M HCl or H₂SO₄ | High (>100 mg/mL) | Protonation of the amine (-NH₃⁺) renders the salt highly water-soluble. |
Experimental Protocols for Solubility Determination
Since batch-to-batch variations (e.g., trace water content) can affect solubility, researchers must validate the profile empirically.
Protocol A: Visual Saturation Method (Rapid Screen)
Objective: Quickly classify solubility as High, Moderate, or Low.
-
Preparation: Dispense 10 mg of this compound into a 1.5 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments .
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Dissolved in 100 µL: Solubility > 100 mg/mL.
-
Dissolved in 500 µL: Solubility ~ 20 mg/mL.
-
Undissolved after 1 mL: Solubility < 10 mg/mL.
-
Protocol B: Gravimetric Quantitation (High Precision)
Objective: Determine exact saturation limit (mg/mL) for process scale-up.
-
Saturation: Add excess compound to 2 mL of solvent in a sealed vial. Stir at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (compatible with most organics) into a tared vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Weighing: Weigh the residue.
-
Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])
-
Workflow Diagram: Solubility Determination Logic
Figure 1: Decision tree for rapid visual solubility screening of the amine.
Application Context: Solvent Selection Strategy
The solubility profile directly dictates the solvent choice for downstream applications, particularly Ring-Closing Metathesis (RCM) and purification.
Reaction Solvent Selection (RCM)
For cyclization using Grubbs catalysts, the solvent must dissolve the substrate fully but not coordinate strongly to the Ruthenium center.
-
Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Why: The compound is highly soluble (>100 mg/mL), and these non-coordinating solvents promote the formation of the active catalytic species.
-
-
Avoid: DMSO or Acetonitrile (MeCN).
-
Why: While the compound dissolves, these solvents can coordinate to the catalyst, poisoning the reaction.
-
Purification Strategy (Acid-Base Extraction)
Leverage the pH-dependent solubility switch.
-
Dissolve crude mixture in Ethyl Acetate (Organic Phase).
-
Wash with 1M HCl (Aqueous Phase).
-
Basify the aqueous layer with NaOH (pH > 12).
-
Extract back into DCM or Ethyl Acetate .
Structural-Solubility Logic Diagram
Figure 2: Correlation between chemical substructures and solvent compatibility.
References
-
Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from
-
BLDpharm. Product Information: CAS 315248-93-2. Retrieved from
-
ChemicalBook. CAS 315248-93-2 Supplier List & Properties. Retrieved from
-
PubChem. Compound Summary: Diallylamine (Analogous Structure). Retrieved from
- Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. (General reference for RCM solvent selection standards).
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Methodological & Application
Application Notes and Protocols for Ring-Closing Metathesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Ring-Closing Metathesis of Functionalized Amines
Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of cyclic structures that are prevalent in pharmaceuticals and natural products.[1] The development of well-defined ruthenium-based catalysts, pioneered by Grubbs, Schrock, and Chauvin, has endowed chemists with a powerful tool that exhibits remarkable functional group tolerance.[2][3] This guide provides a detailed protocol and in-depth scientific insights for the ring-closing metathesis of a specific, functionalized diene: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine.
This substrate presents a unique set of challenges and opportunities. The presence of a tertiary amine, a known inhibitor of ruthenium catalysts, necessitates careful consideration of reaction parameters to avoid catalyst deactivation.[4] Furthermore, the methoxyethyl substituent introduces a potentially coordinating ether linkage, which can influence catalyst behavior. This document will address these nuances, providing a robust protocol for both the synthesis of the diene precursor and its subsequent cyclization to yield 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.
Causality Behind Experimental Choices: The Science of a Successful RCM
The protocol detailed below is not merely a series of steps but a culmination of understanding the underlying principles of olefin metathesis and the specific reactivity of the substrate and catalyst.
Catalyst Selection: The choice of a second-generation Grubbs catalyst is deliberate. While first-generation catalysts are effective for many RCM reactions, second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced activity and greater stability, particularly in the presence of Lewis basic functional groups like amines.[3] This increased stability is crucial for achieving high conversion with our amine-containing substrate.
Solvent and Concentration: Dichloromethane (DCM) is a common solvent for RCM due to its ability to dissolve a wide range of organic compounds and its relative inertness. The reaction concentration is maintained at a dilute level (0.1 M) to favor the intramolecular RCM pathway over intermolecular oligomerization or polymerization.
Inert Atmosphere and Solvent Purity: Ruthenium catalysts, while more robust than their predecessors, are still susceptible to deactivation by oxygen and other reactive species. Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) and using rigorously deoxygenated solvents is paramount for achieving reproducible and high-yielding results.
Synthesis of the Precursor: this compound
A reliable synthesis of the starting diene is the essential first step. The following protocol describes a straightforward N,N-diallylation of 2-methoxyethanamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxyethanamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyethanamine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile to make a 0.5 M solution.
-
Stir the suspension vigorously.
-
Add allyl bromide (2.2 eq.) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.
Ring-Closing Metathesis Protocol
This section details the procedure for the cyclization of this compound to form 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.
Experimental Workflow Diagram
Caption: Workflow for the Ring-Closing Metathesis of this compound.
Experimental Protocol: RCM of this compound
Materials:
-
This compound
-
Grubbs Catalyst®, 2nd Generation
-
Dichloromethane (DCM), anhydrous and deoxygenated
-
Ethyl vinyl ether
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous, deoxygenated DCM to a concentration of 0.1 M.
-
To this solution, add Grubbs Catalyst®, 2nd Generation (2-5 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. To mitigate tailing of the amine product, it is recommended to either use a mobile phase containing a small amount of triethylamine (e.g., 1%) or to use amine-functionalized silica gel.[5] Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.
Data Presentation: Key Reaction Parameters
| Parameter | Synthesis of Diene | Ring-Closing Metathesis |
| Key Reagents | 2-Methoxyethanamine, Allyl bromide | This compound, Grubbs II |
| Solvent | Acetonitrile | Dichloromethane |
| Concentration | 0.5 M | 0.1 M |
| Temperature | Reflux (~82 °C) | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Catalyst Loading | N/A | 2-5 mol% |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
Trustworthiness: A Self-Validating System
The protocols provided are designed to be robust and reproducible. The progress of both the diene synthesis and the RCM reaction should be monitored by appropriate analytical techniques such as TLC or GC-MS. This allows for real-time assessment of the reaction's progress and confirmation of product formation. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Troubleshooting:
-
Low Conversion in RCM: If the RCM reaction stalls, it may be due to catalyst deactivation. Ensure that all solvents and reagents are rigorously deoxygenated and anhydrous. A fresh portion of the catalyst can be added to drive the reaction to completion.
-
Formation of Oligomers: If oligomeric byproducts are observed, the reaction concentration may be too high. Further dilution of the reaction mixture should favor the intramolecular cyclization.
-
Product Tailing on Silica Gel: The basicity of the cyclic amine product can lead to poor chromatographic performance on standard silica gel.[6] As mentioned in the protocol, the use of a triethylamine-doped eluent or an amine-functionalized stationary phase is highly recommended for efficient purification.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis and ring-closing metathesis of this compound. By understanding the key parameters and potential challenges, researchers can confidently employ this powerful synthetic transformation to access valuable nitrogen-containing heterocyclic scaffolds for applications in drug discovery and materials science.
References
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]
-
Organic Syntheses. (n.d.). Diallylamine. Organic Syntheses, Coll. Vol. 3, p. 259 (1955); Vol. 20, p. 29 (1940). [Link]
-
Sutton, A. E., & Schrock, R. R. (2010). The Synthesis of N-Heterocyclic Carbene-Substituted Ruthenium-Based Olefin Metathesis Catalysts. In Handbook of Metathesis (Vol. 1, pp. 191-220). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]
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Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
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Kotha, S., & Sreevani, G. (2011). Ring-closing metathesis approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 9(18), 6371-6379. [Link]
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Linde, C., et al. (2022). A one-pot cascade protocol for diarylation of amines and water. STAR Protocols, 3(4), 101758. [Link]
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Ngadiwiyana, N., et al. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. IOP Conference Series: Materials Science and Engineering, 509, 012098. [Link]
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Wikipedia. (2023, December 1). Ring-closing metathesis. In Wikipedia. [Link]
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J. S. Carey, D. Laffan, C. Thomson, M. T. Williams, Org. Biomol. Chem., 2006, 4 , 2337-2347. [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl diallylamine. [Link]
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Application Note & Protocol: Strategic Selection of Grubbs Catalysts for the Ring-Closing Metathesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Abstract & Introduction
The substituted pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Ring-closing metathesis (RCM) has emerged as a premier strategy for the construction of these and other unsaturated heterocycles, valued for its functional group tolerance and operational simplicity.[4][5] This application note provides a comprehensive guide for the cyclization of a challenging, functionalized substrate, 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine, to its corresponding dehydropyrrolidine derivative.
A primary challenge in the RCM of amine-containing substrates is the potential for catalyst inhibition or decomposition mediated by the Lewis basic nitrogen atom.[6][7] This guide dissects the rationale for selecting the optimal Grubbs catalyst by comparing the performance profiles of first-generation, second-generation, and Hoveyda-Grubbs second-generation catalysts. We present a validated, step-by-step protocol for the successful synthesis, emphasizing techniques to mitigate common side reactions and ensure high-yield outcomes. This document is intended for researchers and process chemists in drug development seeking to leverage olefin metathesis for the synthesis of complex nitrogen heterocycles.
The Critical Choice: Catalyst Selection Rationale
The success of an RCM reaction, particularly with a functionalized amine, is contingent on the careful selection of the catalyst. The substrate , this compound, contains a tertiary amine, which can act as a Lewis base and coordinate to the ruthenium center, potentially deactivating the catalyst.[6][8]
Understanding the Candidates
The evolution of Grubbs catalysts has provided a suite of tools with varying levels of activity and stability.[9]
-
Grubbs First-Generation Catalyst (G1): While historically significant, G1 exhibits lower reactivity and is more susceptible to deactivation by coordinating functional groups, including primary and secondary amines.[10] For a tertiary amine substrate, its performance can be sluggish and unpredictable.
-
Grubbs Second-Generation Catalyst (G2): The replacement of a tricyclohexylphosphine (PCy₃) ligand with a more electron-donating N-Heterocyclic Carbene (NHC) ligand dramatically increases the catalytic activity of G2.[11][12] This makes it highly effective for a broader range of substrates. However, G2's resting state can still be attacked by amines, leading to decomposition pathways that compromise catalytic efficiency.[6][13]
-
Hoveyda-Grubbs Second-Generation Catalyst (HG2): This catalyst features an NHC ligand for high activity, but critically, it incorporates a chelating isopropoxybenzylidene ether ligand.[14][15] This bidentate chelation to the ruthenium center significantly enhances the catalyst's thermal stability and its resistance to decomposition by coordinating functional groups.[16] This "built-in" protection makes HG2 particularly well-suited for substrates containing Lewis basic moieties.
Decision Logic for the Target Substrate
The presence of the tertiary amine in this compound makes catalyst stability a paramount concern. While G2 offers high activity, its vulnerability to amine-mediated degradation presents a significant risk to reaction yield and reproducibility.[6] The Hoveyda-Grubbs second-generation catalyst (HG2) emerges as the superior choice. Its robust, chelating architecture provides the necessary stability to tolerate the amine functionality while the NHC ligand delivers the high catalytic turnover required for efficient ring closure.
Comparative Summary of Leading Catalysts
| Catalyst Feature | Grubbs 1st Gen (G1) | Grubbs 2nd Gen (G2) | Hoveyda-Grubbs 2nd Gen (HG2) |
| Ligands | 2 x PCy₃ | 1 x PCy₃, 1 x NHC | 1 x NHC, 1 x Chelating Ether |
| Relative Activity | Moderate | High | High |
| Stability | Moderate | Moderate | High |
| Amine Tolerance | Low | Moderate | High |
| Recommendation | Not Recommended | Viable, but risky | Optimal Choice |
Detailed Experimental Protocol
This protocol is optimized for the cyclization of this compound using the recommended Hoveyda-Grubbs Second-Generation Catalyst.
Materials & Equipment
-
Substrate: this compound (purified, >98%)
-
Catalyst: Hoveyda-Grubbs Catalyst® 2nd Generation
-
Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Quenching Agent: Ethyl vinyl ether
-
Purification: Silica gel for column chromatography
-
Glassware: Schlenk flask, magnetic stir bar, syringes, needles
-
Atmosphere: High-purity Argon or Nitrogen gas line with bubbler
-
Analytical: TLC plates, GC-MS for reaction monitoring
Pre-Reaction Setup: The Key to Success
Ruthenium metathesis catalysts are sensitive to oxygen.[17] Rigorous exclusion of air is critical for achieving optimal results and preventing premature catalyst death.
-
Solvent Degassing: Sparge the required volume of anhydrous DCM or Toluene with a steady stream of argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
Step-by-Step Cyclization Procedure
-
Substrate Dissolution: To a flame-dried Schlenk flask under a positive pressure of argon, add the substrate, this compound (1.0 eq).
-
Solvent Addition: Using a cannula or syringe, transfer the degassed solvent to the flask to achieve a substrate concentration of 0.01 M . Rationale: Low concentrations are crucial to favor the intramolecular RCM pathway over competing intermolecular acyclic diene metathesis (ADMET) polymerization.[18]
-
Catalyst Addition: In a separate, inert-atmosphere glovebox or bag, weigh the Hoveyda-Grubbs 2nd Generation catalyst (0.02 eq, 2 mol%). Quickly add the catalyst to the stirring substrate solution. The solution will typically change color upon catalyst addition.
-
Reaction Conditions: Stir the reaction mixture at 40 °C . Rationale: Gentle heating accelerates the rate of metathesis without significantly increasing the rate of catalyst decomposition.[16]
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and add ethyl vinyl ether (approx. 100 eq relative to the catalyst) and stir for 30 minutes. This actively decomposes the catalyst, preventing further reactivity during workup.
Work-up & Purification
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine) is typically effective. Rationale: The addition of a small amount of triethylamine to the eluent neutralizes the acidic silica surface, preventing product tailing and decomposition on the column.
-
Characterization: The purified product, 1-(2-Methoxy-ethyl)-3,4-dihydro-1H-pyrrole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Catalytic Cycle and Troubleshooting
The RCM Catalytic Cycle
The generally accepted Chauvin mechanism describes the process through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium alkylidene.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen/moisture.2. Impurities in the substrate or solvent. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed, anhydrous solvent.[17][19]2. Purify substrate via filtration through a plug of activated alumina. |
| Polymer/Oligomer Formation | 1. Reaction concentration is too high. | 1. Decrease the concentration to <0.01 M.[18]2. Use a syringe pump to add the substrate slowly to the catalyst solution over several hours (slow addition technique). |
| Product Streaking on TLC | 1. The product amine is interacting with the acidic silica gel. | 1. Add 1-2% triethylamine or ammonia in methanol to the chromatography eluent system. |
| Slow Reaction | 1. Insufficient thermal energy.2. Steric hindrance near the olefins. | 1. Increase reaction temperature to 50-60 °C (in Toluene).2. Increase catalyst loading to 3-5 mol%. |
References
-
Chauhan, S., & Tomar, A. (2012). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Synthetic Communications. [Link]
-
Chepkorir, R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]
-
Lummiss, J. A. M., et al. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ChemCatChem. [Link]
-
Wang, T., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
-
Rule, J. D., & Moore, J. S. (2009). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. Advanced Synthesis & Catalysis. [Link]
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. [Link]
-
Knight, D. W., et al. (2001). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Various Authors. (n.d.). Review articles in GRUBB'S CATALYSTS. ResearchGate. [Link]
-
Haskel, A., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. Molecules. [Link]
-
Wikipedia contributors. (n.d.). Grubbs catalyst. Wikipedia. [Link]
-
Costabile, C., et al. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Catalysts. [Link]
-
Zhang, W., et al. (2005). Synthesis and RCM Reactions Using a Recyclable Grubbs-Hoveyda Metathesis Catalyst. The Journal of Organic Chemistry. [Link]
-
Utkina, N. S., & Fedorov, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Garcia-Galan, C., et al. (2016). Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates. Catalysts. [Link]
-
Martin, S. F., et al. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
-
Smith, A. B. (2011). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]
-
Sytniczuk, A., et al. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts. [Link]
-
Nascimento, D. L., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). 2nd generation Grubbs and Hoveyda–Grubbs catalysts. [Link]
-
Kajetanowicz, A., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Beilstein Journal of Organic Chemistry. [Link]
-
Voinarovych, V. V., et al. (2020). Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond. Molecules. [Link]
-
Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. [Link]
-
Wikipedia contributors. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
Gawin, R., et al. (2023). Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
-
Fogg, D. E., et al. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts. Journal of the American Chemical Society. [Link]
-
Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. [Link]
-
University of North Florida. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis. [Link]
-
Encyclopedia.pub. (2021). Hoveyda–Grubbs Catalyst. [Link]
-
Piva, O., et al. (2005). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction. Chemistry – A European Journal. [Link]
-
Molnar, M., et al. (2016). Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads. RSC Advances. [Link]
-
Semantic Scholar. (n.d.). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Ring-closing metathesis of N-alkenyl-cyanamides. [Link]
Sources
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Application Notes and Protocols: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine as a Versatile Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the dynamic landscape of coordination chemistry and catalysis, the design of novel ligands is a cornerstone of innovation. 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine emerges as a compelling candidate for a versatile chelating ligand, offering a unique constellation of donor atoms. This tertiary amine features two allylic groups, providing potential π-coordination sites, and a methoxyethyl arm, introducing a hemilabile oxygen donor. This combination of soft (alkene) and hard (ether) donors, along with the central nitrogen atom, suggests a rich and adaptable coordination chemistry with a variety of transition metals.
These application notes provide a comprehensive guide to the potential uses of this compound as a chelating ligand. We will explore its synthesis, proposed coordination modes, detailed protocols for the formation of metal complexes, characterization techniques, and potential applications in catalysis and materials science. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 315248-93-2 | [1] |
| Molecular Formula | C10H19NO | [1][2] |
| Molecular Weight | 169.27 g/mol | [1][2] |
| IUPAC Name | 1-methoxy-3-(prop-2-en-1-yl)hex-5-en-3-amine | [1] |
| Canonical SMILES | C=CCC(N)(CC=C)CCOC | [1] |
Proposed Coordination Modes: A Ligand of Structural Versatility
The unique structural features of this compound allow for several potential coordination modes, making it a highly adaptable ligand. The interplay between the nitrogen, oxygen, and alkene donors can lead to the formation of complexes with varying denticity and geometry.
-
Bidentate (N, O) Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the amine and the oxygen atom of the methoxyethyl group, forming a stable five-membered chelate ring. This mode is common for amino-ether ligands.
-
Bidentate (N, η²-alkene) Coordination: One of the allyl groups can coordinate to the metal center in a η²-fashion, in conjunction with the central nitrogen atom. This type of coordination is well-documented for allylamine derivatives.[3]
-
Tridentate (N, O, η²-alkene) Coordination: In what is arguably its most interesting mode, the ligand can act as a tridentate chelator, binding through the nitrogen, the etheral oxygen, and one of the alkene moieties. This would create a more rigid and potentially more stable complex.
-
Bridging Coordination: The diallylamine backbone allows for the possibility of bridging two metal centers, with each metal coordinating to one of the allyl groups and the nitrogen atom.
The preferred coordination mode will depend on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions, and the presence of other competing ligands.
Caption: Potential coordination modes of the ligand.
Protocols for Synthesis and Characterization
The following protocols are designed to be robust and self-validating, providing a solid foundation for the exploration of the coordination chemistry of this compound.
Protocol 1: Synthesis of a Palladium(II) Complex
Palladium complexes are of significant interest due to their catalytic applications.[4] The diallylamine moiety is known to coordinate with palladium.[3] This protocol details the synthesis of a potential Pd(II) complex.
Rationale: The choice of a labile precursor like [PdCl₂(MeCN)₂] facilitates ligand substitution. The reaction is performed under an inert atmosphere to prevent oxidation of the metal center.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 1 equivalent of bis(acetonitrile)palladium(II) chloride in anhydrous, degassed DCM.
-
In a separate vial, dissolve 1.1 equivalents of this compound in anhydrous, degassed DCM.
-
Slowly add the ligand solution to the stirring palladium precursor solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Once the reaction is complete, reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Caption: Workflow for Palladium(II) complex synthesis.
Protocol 2: Synthesis of a Platinum(0) Olefin Complex
Platinum(0) complexes with olefin ligands are important in catalysis.[1] This protocol describes a potential route to a Pt(0) complex.
Rationale: The use of a Pt(0) precursor with labile ligands, such as Karstedt's catalyst, allows for the displacement of the existing olefin ligands by the new diallylamine ligand. Toluene is a suitable non-coordinating solvent.
Materials:
-
This compound
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous, degassed toluene
-
Anhydrous hexanes
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 1 equivalent of Karstedt's catalyst in anhydrous, degassed toluene.
-
Add 1.1 equivalents of this compound to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by ¹H NMR spectroscopy to observe the displacement of the divinyltetramethyldisiloxane ligand and the coordination of the new ligand.
-
Upon completion, remove the solvent under vacuum to yield the crude product.
-
Purify the product by recrystallization from a toluene/hexanes solvent system.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
Table 2: Key Characterization Techniques
| Technique | Information Gained | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Confirms ligand coordination and provides structural information. | Shifts in the signals of the allylic and methoxyethyl protons and carbons upon coordination. The appearance of new coupling constants (e.g., J-coupling to the metal center) can provide evidence of bonding.[2][5][6][7] |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the functional groups. | A shift in the C=C stretching frequency of the allyl groups upon coordination to a metal center.[5] Changes in the C-O-C stretching frequency of the methoxyethyl group can indicate coordination of the ether oxygen. |
| Mass Spectrometry (e.g., ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its composition. | The observation of the molecular ion peak corresponding to the expected formula of the metal complex.[2] |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex. | Allows for the unambiguous determination of the coordination geometry, bond lengths, and bond angles, confirming the coordination mode of the ligand.[8][9] |
| Elemental Analysis | Confirms the elemental composition and purity of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |
Potential Applications
The unique structural and electronic properties of metal complexes derived from this compound suggest a range of potential applications, particularly in catalysis.
-
Homogeneous Catalysis: The hemilabile nature of the methoxyethyl group could be exploited in catalytic cycles. The ether oxygen could reversibly bind to the metal center, opening up a coordination site for substrate binding and activation. Potential applications include:
-
Cross-coupling reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions.[4]
-
Hydrosilylation: Platinum complexes are effective catalysts for the addition of Si-H bonds across double and triple bonds.[1]
-
Polymerization: The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of olefin polymerization catalysts.
-
-
Materials Science: The ability of the ligand to bridge metal centers could be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and heterogeneous catalysis.[10]
-
Drug Development: Amine-functionalized ligands are important in the development of metal-based therapeutic agents.[11][12] The coordination of this ligand to biologically relevant metals could lead to new compounds with potential medicinal applications.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chelating ligand with the potential for rich and diverse coordination chemistry. Its multifunctional nature, combining both soft and hard donor atoms, opens up exciting possibilities for the design of novel metal complexes with tailored properties. The protocols and insights provided in these application notes serve as a starting point for researchers to investigate the fundamental coordination chemistry and explore the catalytic and material science applications of this versatile ligand. Further studies, including detailed mechanistic investigations and the synthesis of a wider range of metal complexes, will undoubtedly uncover the full potential of this intriguing molecule.
References
- Taylor, R. J. K., & Slawin, A. M. Z. (2004). Synthesis and Coordination Chemistry of N-(diphenylphosphino)diallylamine. Taylor & Francis.
- Hoffmann, R. (1981). Transition-Metal Complexed Olefins: How Their Reactivity toward a Nucleophile Relates to Their Electronic Structure. Journal of the American Chemical Society, 103(25), 7439–7450.
- Wikipedia contributors. (2023). Transition metal allyl complex. Wikipedia.
- Ortega-Moreno, L., Peloso, R., Maya, C., Suárez, A., & Carmona, E. (2015). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies.
- Villalba de Pando, F. (2019). Understanding Palladium-Mediated Transformations: Aerobic CH Alkenylation of Arenes via Metal-Ligand. UVaDOC.
- Mangaldai College. (n.d.). Metal-Alkene Complex.pdf.
- Slideshare. (2016). Metal alkene complexes.ppt.
- Herrmann, W. A. (Ed.). (2003).
- Kumar, P., et al. (2024).
- Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
- Balakrishna, M. S., & Ghosh, P. (2021). 9.2: Metal Allyl and Diene Complexes. Chemistry LibreTexts.
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- Wikipedia contributors. (2023). Transition metal alkene complex. Wikipedia.
- ResearchGate. (n.d.). The 1 H NMR data for palladium complexes C3, C15 and C16.
- LibreTexts. (2022). 2.
- Hoffmann, R., & Chen, M. M. L. (1973). Transition-Metal Complexed Olefins: How Their Reactivity toward a Nucleophile Relates to Their Electronic Structure. Journal of the American Chemical Society, 95(23), 7526–7537.
- Langmuir. (2023).
- National Center for Biotechnology Information. (2023).
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- MDPI. (2020). Exploring Platinum Speciation with X-ray Absorption Spectroscopy under High-Energy Resolution Fluorescence Detection Mode.
- ResearchGate. (2024).
- University of Rostock. (n.d.). Donor-substituted Alkyne Complexes.
- OUR Archive - University of Otago. (2020).
- csbsju. (n.d.). CC5.
- Dalton Transactions. (2023). The coordination chemistry of 2,4,6-oxy functionalised 1,3,5- triphosphinines.
- National Center for Biotechnology Information. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- Inorganic Chemistry. (2022). Pd(II)
- Emory Theses and Dissertations. (2020). Development of Bis(amidophenyl)
- ResearchGate. (2014).
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- Santa Cruz Biotechnology. (n.d.). This compound.
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reductive amination procedures involving 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Application Note: Reductive Amination Protocols for Sterically Demanding -Tertiary Amines
Abstract & Strategic Overview
This application note details the reductive amination protocols involving 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine , a highly functionalized
Furthermore, the presence of multiple terminal alkene moieties (allyl and butenyl groups) strictly prohibits the use of catalytic hydrogenation (
Recommended Strategy:
The protocols below utilize Titanium(IV) Isopropoxide [Ti(O
Substrate Profile & Challenges
| Feature | Structural Implication | Synthetic Challenge |
| Amine is attached to a quaternary carbon. | High Steric Hindrance: Nucleophilic attack on carbonyls is kinetically slow; imine hydrolysis is favored over formation. | |
| Terminal Alkenes | Allyl and Butenyl side chains. | Chemoselectivity: Must avoid catalytic hydrogenation. Electrophilic reducing agents must be avoided to prevent hydroboration side-reactions. |
| Ether Linkage | 2-Methoxyethyl group.[2][3] | Lewis Basicity: Potential for chelation to metal catalysts, possibly retarding reaction rates or altering stereochemical outcomes. |
Method A: Titanium(IV)-Mediated Reductive Amination (Standard Protocol)
Primary recommendation for coupling this compound with ketones or hindered aldehydes.
Materials
-
Amine: this compound (1.0 equiv)
-
Carbonyl: Ketone or Aldehyde (1.0 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (Ti(O
Pr) ) (1.2 – 1.5 equiv) -
Reductant: Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (anhydrous)
-
Quench: 2M Ammonium Hydroxide (NH
OH) or water.
Experimental Procedure
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon/Nitrogen, combine the amine (1.0 equiv) and the carbonyl compound (1.1 equiv).
-
Add Ti(O
Pr) (1.25 equiv) neat via syringe. -
Note: If the reaction mixture is too viscous, add minimal anhydrous THF (0.5 M concentration). However, running this step neat or highly concentrated maximizes the rate of imine formation.
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should observe the disappearance of the starting amine and the formation of the imine (often less polar). For extremely hindered ketones, heating to 40–50°C may be required.
-
-
Reduction:
-
Dilute the reaction mixture with absolute EtOH (to ~0.2 M concentration).
-
Cool the flask to 0°C in an ice bath.
-
Add NaBH
(1.5 equiv) portion-wise to avoid vigorous gas evolution. -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Mattson" Modification):
-
Caution: Direct water addition causes Ti(O
Pr) to form a gelatinous TiO polymeric sludge that is impossible to filter. -
Protocol: Pour the reaction mixture into a beaker containing 2M aqueous NH
OH (equivalent volume to the reaction solvent). -
Stir vigorously for 10–20 minutes. The gelatinous precipitate will harden into a filterable white solid (Titanium oxide/hydroxide).
-
Filter through a pad of Celite.[4] Wash the pad with CH
Cl or EtOAc. -
Concentrate the filtrate.[5] If residual water remains, extract with CH
Cl , dry over Na SO , and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH + 1% NH
).
-
Method B: Sodium Triacetoxyborohydride (STAB) Protocol
Secondary recommendation. Only suitable if coupling with unhindered aldehydes (e.g., benzaldehyde, formaldehyde).
Materials
-
Amine: this compound (1.0 equiv)
-
Aldehyde: (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.
Experimental Procedure
-
Dissolve the amine and aldehyde in DCE (0.2 M).
-
Add AcOH (1.0 equiv). Stir for 30 minutes to allow hemiaminal/iminium equilibrium.
-
Add NaBH(OAc)
(1.5 equiv) in one portion. -
Stir at room temperature for 12–24 hours.
-
Quench: Add saturated aqueous NaHCO
. Stir until gas evolution ceases. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry (MgSO
), and concentrate.[5]
Mechanistic & Workflow Visualization
Figure 1: Reaction Mechanism (Ti-Mediated)
The following diagram illustrates the role of Titanium in activating the carbonyl and trapping the water byproduct, driving the equilibrium toward the imine species required for reduction.
Caption: Ti(IV) acts as a dual-purpose Lewis acid and dehydrating agent, facilitating imine formation on the sterically crowded
Figure 2: Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal reductive amination method based on the steric profile of the carbonyl partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Incomplete imine formation due to extreme sterics. | Increase Ti(O |
| Gelatinous Workup | Improper hydrolysis of Titanium salts. | Do not use pure water. Use 2M NH |
| Alkene Reduction | Contamination with transition metals or incorrect reductant. | Ensure no Pd/Pt residue is present in glassware. Strictly use Borohydrides (NaBH |
| Tertiary Amine Formation | Over-alkylation (Reaction with aldehyde). | Use Method B (STAB) which is milder. Ensure the amine is in slight excess (1.1 equiv) relative to the aldehyde. |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.[5]
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. scbt.com [scbt.com]
- 3. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
solvent optimization for reactions involving 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Application Note: Solvent Engineering for the Ring-Closing Metathesis of Sterically Congested -Quaternary Alkenyl Amines[1][2]
Executive Summary
The molecule This compound (CAS: 315248-93-2) represents a class of
Synthetically, this scaffold presents a "perfect storm" of challenges:
-
Steric Congestion: The quaternary
-carbon hinders the approach of bulky catalysts.[1][2] -
Catalyst Poisoning: The free primary amine (
) and the pendant methoxy ether ( ) act as Lewis bases, capable of irreversibly binding to and deactivating transition metal catalysts (e.g., Ruthenium carbenes).[2] -
Solubility Profiles: The amphiphilic nature (polar amine/ether vs. lipophilic alkenyl chains) creates non-linear solubility behaviors in standard non-polar solvents.[2]
This guide details a Solvent Optimization Protocol specifically designed to overcome these barriers during Ring-Closing Metathesis (RCM) , the most critical transformation for this scaffold.
Molecular Architecture & Challenges
The substrate contains two olefinic chains of unequal length (allyl = C3, butenyl = C4) attached to a quaternary center. Successful RCM yields a 1,2,3,6-tetrahydropyridine derivative.[2]
Structural Analysis Diagram
The following diagram illustrates the competitive pathways dictated by solvent and protecting group strategies.[2]
Figure 1: Reaction pathway analysis showing the necessity of amine masking and solvent selection to prevent catalyst deactivation.[2]
Solvent Screening & Selection Logic
For this specific substrate, the solvent must balance solubility of the ammonium salt (formed after protonation) with the high temperature required to overcome steric hindrance.
Comparative Solvent Matrix
| Solvent | Boiling Point (°C) | Solubility (Free Amine) | Solubility (TsOH Salt) | Suitability for RCM | Recommendation |
| Dichloromethane (DCM) | 40 | Excellent | Moderate | Low | Avoid.[1][2] Boiling point is too low to drive the reaction past the steric barrier.[2] |
| Toluene | 110 | Good | Low (Suspension) | High | Preferred. Allows high T (80°C+).[2] The biphasic/suspension nature often improves yield by "slow release" of substrate.[2] |
| 1,2-Dichloroethane (DCE) | 83 | Excellent | Good | Medium | Good alternative if Toluene fails, but toxic and strictly regulated.[2] |
| 2-MeTHF (Green) | 80 | Good | Good | High | Green Alternative. Higher boiling point than THF; good solubility for salts.[1][2] |
| Methanol | 65 | Excellent | Excellent | Zero | Critical Failure. Protic solvents decompose Ruthenium hydrides and kill the active species.[2] |
The "Toluene Paradox"
While the protonated amine salt is less soluble in Toluene than in chlorinated solvents, this heterogeneity is beneficial .[2] It creates a "pseudo-high-dilution" effect where the substrate dissolves slowly into the bulk phase, reacting immediately.[2] This suppresses intermolecular dimerization (ADMET) and favors the desired intramolecular ring closure.[2]
Detailed Experimental Protocols
Protocol A: In-Situ Acid-Promoted Ring-Closing Metathesis
Best for rapid synthesis without a separate protection step.[1][2]
Reagents:
-
Acid: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O) (1.05 equiv)[2]
-
Solvent: Anhydrous Toluene (degassed)[2]
Workflow:
-
Salt Formation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in minimal anhydrous MeOH. Add p-TsOH[1][2]·H₂O (1.05 equiv) and stir for 15 min. Evaporate the MeOH completely under high vacuum to obtain the solid ammonium tosylate salt.[2]
-
Why? This locks the amine lone pair, preventing catalyst poisoning.
-
-
Solvation: Re-suspend the salt in anhydrous, degassed Toluene. Target concentration: 0.01 M (High dilution is critical to prevent polymerization).
-
Note: The salt may not fully dissolve.[2] This is acceptable.
-
-
Catalyst Addition: Add the Grubbs II catalyst (2 mol%) as a solid in one portion under a nitrogen stream.[2]
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS (look for M-28 peak corresponding to ethylene loss).[1][2]
-
Checkpoint: If conversion stalls <50%, add a second portion of catalyst (1 mol%) and raise T to 100°C.
-
-
Workup: Cool to RT. Add excess Triethylamine (
, 2 equiv) to liberate the free amine. Concentrate the solvent.[2] -
Purification: The residue will contain Ruthenium byproducts.[1][2] Filter through a short pad of silica gel using 5% MeOH in DCM (ammoniated) to elute the cyclic amine.[2]
Protocol B: Green Chemistry Variation (2-MeTHF)
Troubleshooting & Optimization Mechanisms
The "Methoxy Trap"
The pendant 2-methoxy-ethyl group can form a chelate with the Ru center (similar to the mechanism in Hoveyda-Grubbs catalysts), creating a dormant species.[1][2]
-
Symptom: Reaction starts fast but stops at ~60% conversion.[1][2]
-
Fix: Add Ti(OiPr)₄ (0.1 equiv) to the reaction mixture. The Titanium acts as a "Lewis Acid Scavenger," binding to the methoxy ether oxygen and preventing it from interfering with the Ruthenium.
Isomerization
Ruthenium hydrides (formed from catalyst decomposition) can cause double-bond migration (isomerization) rather than metathesis.[1][2]
-
Symptom: Product mass is correct (M-28) but NMR shows internal alkenes or enol ethers.
-
Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This oxidizes Ru-H species, suppressing isomerization.[1][2]
Decision Tree for Optimization
Figure 2: Troubleshooting logic for incomplete reactions.
References
-
Grubbs, R. H. (2006).[2] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link[2]
-
Furstner, A. (2000).[2] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043. Link
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 110(3), 1746–1787. Link[2]
-
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59-72.[2] (Reference for Green Solvent selection principles).
-
Fluorochem Product Database. "this compound (CAS 315248-93-2)."[1][2] Link[2]
Troubleshooting & Optimization
improving reaction yields for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine synthesis
The following guide is designed as a specialized Technical Support Center for the synthesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine .
Based on the nomenclature provided, this molecule is a tertiary carbinamine featuring a quaternary carbon substituted with two allyl groups and one 2-methoxyethyl group. The IUPAC name for this structure is 4-(2-methoxyethyl)hepta-1,6-dien-4-amine .
This guide prioritizes the Cerium(III)-Mediated Grignard Addition followed by the Chloroacetonitrile Ritter Reaction , as this sequence offers the highest reproducibility for hindered gem-diallyl amines compared to direct nitrile double-addition or ketimine routes.
Ticket Subject: Improving Reaction Yields for this compound (CAS: 315248-93-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Synthesizing hindered tertiary amines (tertiary carbinamines) is notoriously difficult due to steric congestion and the propensity for elimination over substitution.
-
The Challenge: The target molecule requires forming a quaternary center. Standard nucleophilic attack on a nitrile often stalls at the imine or ketone stage. Furthermore, converting the resulting tertiary alcohol to an amine via standard substitution (e.g., mesylation/azide) usually fails, leading to the elimination product (the triene) rather than the amine.
-
The Solution: We utilize the Imamoto Method (CeCl₃-promoted Grignard addition) to suppress enolization during the carbon-carbon bond formation, followed by a Modified Ritter Reaction to install the nitrogen atom via a stabilized carbocation intermediate.
Master Synthesis Workflow
The following diagram outlines the recommended high-yield pathway and critical decision points.
Figure 1: Optimized synthetic pathway minimizing elimination side-reactions.
Phase 1: The Carbon Skeleton (Grignard Addition)
Goal: Convert Methyl 3-methoxypropionate to 4-(2-methoxyethyl)hepta-1,6-dien-4-ol.
Critical Protocol: The Imamoto Method
Standard Grignard reagents are basic. When reacting with esters containing
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Wet CeCl₃ : Hydrated CeCl₃ hydrolyzes the Grignard reagent. | Protocol Check: You must dry CeCl₃·7H₂O meticulously. Heat to 140°C under high vacuum for 4-6 hours. Crucial: Ramp temperature slowly to avoid forming CeOCl (which is inactive). |
| Starting Material Recovery | Enolization : The Grignard acted as a base, not a nucleophile. | Increase CeCl₃: Ensure a molar ratio of CeCl₃:Grignard |
| Waxy/Polymer Residue | Wacker Oxidation : Pd contamination during workup or impure AllylMgBr. | Use high-grade Mg turnings. Ensure Allyl Bromide is distilled. Keep reaction under strict Argon atmosphere. |
Expert Tip:
"The color of the CeCl₃ slurry is diagnostic. It should be a fine, milky white suspension in THF. If it looks clumpy or yellowish, the drying process failed, and the reaction yield will plummet."
Phase 2: Nitrogen Installation (The Ritter Reaction)
Goal: Convert the Tertiary Alcohol to the Primary Amine.
Direct nucleophilic substitution (e.g., converting OH to Cl/Br then NH₂) is impossible here. The tertiary center will instantly eliminate to form the conjugated triene. We must use the Ritter Reaction followed by thiourea deprotection.
Protocol: Chloroacetonitrile Variant
Using chloroacetonitrile (
Step-by-Step Optimization:
-
Solvent: Neat Chloroacetonitrile or Acetic Acid.
-
Acid: Conc.
(Stoichiometric, 2-3 eq). -
Temperature: Keep at 0°C during addition, then warm to RT. Do not heat above 40°C to avoid polymerization of the diene system.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Product is a Triene (Elimination) | Acid Strength/Temp : Reaction got too hot or acid was too weak to trap the carbocation. | Maintain strict 0°C during |
| Intermediate won't cleave | Deprotection Failure : The chloroacetamide is stable. | Switch to the Jirgensons Protocol : Reflux the intermediate with Thiourea (1.2 eq) in Ethanol/Acetic Acid (5:1) for 10 hours. This forms a 2-aminothiazole-4-one byproduct and releases the free amine. |
Phase 3: Purification & Isolation
The target amine is an oil and likely air-sensitive due to the double allyl motif.
Recommended Workup:
-
Acid/Base Extraction:
-
Dissolve crude reaction mix in
. -
Extract with 1M HCl (
).[1] The amine goes into the water phase; non-basic impurities (trienes, unreacted alcohol) stay in organic. -
Wash the aqueous phase with fresh ether.
-
Basify aqueous phase (pH > 12) with NaOH at 0°C.
-
Extract rapidly with DCM or Ether.
-
-
Storage: Store under Argon at -20°C. Stabilize with 0.1% BHT if storing for long periods to prevent radical cross-linking of allyl groups.
Frequently Asked Questions (FAQ)
Q: Can I use the Nitrile (3-methoxypropanenitrile) and add 2 equivalents of AllylMgBr directly?
A: This is chemically possible but operationally risky. Grignard addition to a nitrile forms an imine magnesium salt (
Q: My CeCl₃ turns yellow when I heat it. Is it still good?
A: No. Yellowing indicates oxidation or hydrolysis to Cerium Oxychloride (
Q: Why use Chloroacetonitrile? Can't I use Sodium Azide?
A: Sodium Azide (
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[2][3] Synthesis, vol. 2000, no.[2][3][4] 12, 2000, pp. 1709–1712.[2] Link
-
Reddy, K. L. "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[3] Tetrahedron Letters, vol. 44, no. 7, 2003, pp. 1453–1455.[3] Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link
Sources
purification techniques for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine contaminants
Technical Support Center: Purification of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Case ID: #AMINE-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are working with This compound , a sterically hindered primary amine containing a tertiary carbinamine center.[1] This molecule is a "gem-diallyl" amine, a critical precursor often used in Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles (e.g., azepines or piperidines).[1]
The Challenge: The purification of this specific amine is complicated by three factors:
-
Steric Hindrance: The tertiary carbon adjacent to the amine reduces reactivity but increases lipophilicity, making salt formation sluggish.
-
RCM Sensitivity: The terminal alkenes (allyl groups) are prone to isomerization or polymerization if distilled at high temperatures, and the amine moiety can coordinate with and poison Ruthenium-based metathesis catalysts (Grubbs I/II).
-
Basicity & Tailing: Like most primary amines, it interacts strongly with silanols on silica gel, leading to severe streaking and yield loss.[1]
This guide provides a modular troubleshooting workflow to isolate high-purity material suitable for sensitive downstream applications.
Part 1: The Triage (Initial Assessment)
Q: My crude product is a dark oil. NMR shows the product is there, but there are broad peaks and baseline noise. Is this degradation?
A: Not necessarily. Broadening often indicates paramagnetic impurities (residual Mg or Zn from the Grignard/Barbier synthesis) or proton exchange due to residual water/solvents.
Immediate Action: Perform a Chelation Wash before attempting chromatography. Standard brine washes are insufficient for removing magnesium salts coordinated to amines.
-
Dissolve the crude oil in
or MTBE (avoid DCM if possible to prevent emulsion). -
Wash
with 10% aqueous Sodium Potassium Tartrate (Rochelle’s Salt) . -
Wash
with Brine, dry over , and concentrate.
Q: I see a significant impurity at
A: This is likely the Ketone byproduct (4-(2-methoxyethyl)-1,6-heptadien-4-one).[1]
-
Cause: Hydrolysis of the imine intermediate during the synthesis.[3][4][6]
-
Solution: Do not chromatograph yet. Use the Acid-Base Extraction protocol (see Part 3) to chemically separate the neutral ketone from the basic amine.
Part 2: Chromatographic Purification (The "Streaking" Issue)
Q: I tried standard silica chromatography (Hex/EtOAc), but the amine streaks from the baseline to the solvent front. How do I fix this?
A: Primary amines form hydrogen bonds with the acidic silanol groups (
Method A: The "Ammonia Push" (Recommended)
Use a solvent system containing Ammonium Hydroxide. The
-
Solvent System:
(start at 95:4:1, gradient to 90:9:1).[1] -
Note: Use concentrated aqueous ammonia (28-30%).[1] Shake the solvent mixture vigorously in a separatory funnel to saturate the DCM layer, then use the organic layer for the column.
Method B: Amine-Functionalized Silica
If the product is valuable (
-
Benefit: The stationary phase is basic. No amine modifier is needed in the mobile phase.
-
Eluent: Simple Hexane/EtOAc gradients work perfectly.
Method C: Neutral Alumina
-
Use Case: If the amine is acid-sensitive (unlikely for this structure) or if silica fails.
-
Grade: Brockmann Activity III (add 6% water to Activity I alumina).
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Part 3: The "Silver Bullet" – Acid-Base Extraction
Q: Chromatography is too slow for my 10g batch. Can I purify this chemically?
A: Yes. This is the most robust method for separating the amine from the "Ketone" impurity (4-(2-methoxyethyl)-1,6-heptadien-4-one) and non-basic organic residue.[1]
Protocol:
-
Dissolution: Dissolve crude oil in
(10 mL/g). -
Extraction (Acidic): Extract
with 1M HCl .-
Chemistry: The amine becomes the water-soluble ammonium salt (
). The ketone and other non-basic impurities stay in the ether. -
Troubleshooting: If an emulsion forms (common with hindered amines), add a small amount of MeOH to break it.[1]
-
-
Wash: Wash the combined aqueous acidic layer
with fresh to remove trapped organics. -
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Extraction (Basic): Extract
with DCM or . -
Drying: Dry over
(preferred over for amines) and concentrate.
Part 4: Preparation for Ring-Closing Metathesis (RCM)
Q: I purified the amine, but the Grubbs catalyst dies immediately (no conversion). Why?
A: Primary amines are notorious for poisoning Ruthenium catalysts by coordinating to the metal center. Furthermore, trace impurities (sulfur, phosphines, or lead) can deactivate the catalyst.[1]
Solution 1: In-Situ Salt Formation (The "Proton Sponge" Method) Do not use the free amine in RCM if possible. Convert it to the p-Toluenesulfonic acid (pTsOH) or HCl salt before the reaction.
-
Protocol: Treat the amine with 1.0 equiv of pTsOH in DCM. Evaporate and use the solid ammonium salt for RCM.
-
Rationale: The ammonium cation (
) cannot coordinate to the Ruthenium catalyst. The metathesis proceeds on the allyl groups without interference. After RCM, deprotonate with base to recover the cyclic amine.[1]
Solution 2: Scavenging for Metallic Purity If you must use the free amine, ensure it is free of trace metals from the synthesis.
-
Protocol: Stir the purified amine solution with QuadraSil™ MP (Mercaptophenyl) or similar metal scavenger resin for 2 hours, then filter. This removes trace heavy metals that might act as "catalyst poisons" before you even add the Ruthenium.
Figure 2: Workflow for protecting the amine functionality to prevent catalyst poisoning during Ring-Closing Metathesis.
Part 5: Data & Specifications
Table 1: Physicochemical Properties & Purification Parameters
| Parameter | Specification / Method | Notes |
| Boiling Point | ~85-95°C @ 0.5 mmHg | Suitable for Kugelrohr distillation.[1] Watch for polymerization. |
| TLC Stain | Ninhydrin (Purple) or KMnO4 (Yellow) | KMnO4 stains the alkenes; Ninhydrin stains the amine. |
| pKa (Conjugate Acid) | ~10.5 | Highly basic. Requires pH > 12 for full extraction. |
| Storage | Under Argon, -20°C | Amine absorbs |
| Recommended Salt | Oxalate or p-Toluenesulfonate | Oxalates often crystallize well from EtOH/Et2O.[1] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine purification and salt formation).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Acid-base extraction methodologies).
-
Compain, P. (2007).[1] Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846.[1] (Mechanisms of catalyst poisoning by primary amines).
-
Teledyne ISCO. (2012).[12] Purification of Primary Amines using RediSep C-18. Application Note AN82. (Reverse phase chromatography for amines).
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Preventing Catalyst Poisoning in Reactions of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Welcome to the technical support guide for handling reactions with 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine. This document provides in-depth troubleshooting guides, preventative strategies, and validated protocols to help researchers overcome challenges associated with catalyst poisoning by the tertiary amine functionality in this substrate, particularly in olefin metathesis reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction with this compound is not proceeding. What is the most likely cause?
A: The most common issue is catalyst poisoning or deactivation by the substrate's tertiary amine. Amines are Lewis bases and can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Ruthenium), blocking the active site and preventing the catalytic cycle from proceeding.[1][2][3] This is a well-documented challenge in the synthesis of nitrogen-containing heterocycles.[1][4]
Q2: I observed a rapid color change in my reaction mixture after adding the catalyst, but see no product formation. What does this indicate?
A: A rapid color change often signals catalyst decomposition. The amine can mediate degradation pathways, leading to inactive ruthenium species.[2][3] Instead of participating in the metathesis cycle, the catalyst is consumed by side reactions with the amine.
Q3: Can I use a standard Grubbs catalyst for this reaction?
A: While first-generation Grubbs catalysts (G-I) can perform RCM on some allylamines, they are generally more susceptible to poisoning by Lewis bases.[1][5] Second-generation catalysts (like G-II or HG-II) containing N-heterocyclic carbene (NHC) ligands offer greater stability and functional group tolerance, making them a much better starting point.[6][7] However, even these can be inhibited, and further optimization is often necessary.
Q4: Are there any simple additives that can help my reaction?
A: Yes, the most common strategy is the addition of a mild acid or a Lewis acid. Acids can protonate the substrate's amine, forming an ammonium salt. This salt is far less coordinating and less likely to poison the catalyst.[2][8] Stoichiometric amounts of acids like copper(I) chloride (CuCl), titanium(IV) isopropoxide (Ti(OiPr)₄), or Brønsted acids like HCl (used cautiously) have been shown to rescue inhibited reactions.[2]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues. Use the following decision tree to diagnose your problem.
Caption: Troubleshooting workflow for amine-containing metathesis.
Symptom: Low to Zero Conversion
If your reaction shows little to no product after a standard reaction time, it points to a fundamental inhibition of the catalytic cycle.
-
Probable Cause: Direct poisoning of the catalyst active site by the tertiary amine. The amine's lone pair of electrons forms a stable, non-productive complex with the ruthenium center.[2][3]
-
Solutions:
-
Catalyst Selection: Switch from first-generation catalysts to more robust second or third-generation catalysts (e.g., Hoveyda-Grubbs II, M720). These catalysts have a chelating isopropoxystyrene ligand that can re-coordinate to the metal center, making them more resistant to displacement by Lewis bases.[6][7][9]
-
Amine Masking: The most effective strategy is to "mask" the amine's Lewis basicity. This is achieved by adding a stoichiometric amount of a mild Lewis acid (e.g., CuCl, ZnCl₂) or a Brønsted acid to form the non-coordinating ammonium salt in situ.[2][8] See Protocol 4.3 for a detailed procedure.
-
Substrate Purity: Ensure the substrate is free from other coordinating impurities (e.g., residual primary/secondary amines from synthesis, water, coordinating solvents). Purification by column chromatography or distillation is critical.[10]
-
Symptom: Rapid Catalyst Decomposition
If the characteristic color of the active catalyst (e.g., green for HG-II) rapidly fades to black or brown with no product formation, irreversible decomposition has occurred.
-
Probable Cause: The amine can trigger pathways that degrade the catalyst structure. For second-generation catalysts, this can involve ejection of the phosphine ligand followed by abstraction of the alkylidene.[3] For internal olefins, tertiary amines can act as Brønsted bases, deprotonating the metallacyclobutane intermediate.[2][8]
-
Solutions:
-
Lower Temperature: Catalyst decomposition pathways are often kinetically slower than the desired metathesis reaction. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the catalytic cycle over decomposition.[6]
-
Slower Catalyst Addition: Instead of adding the catalyst all at once, use a syringe pump to add a solution of the catalyst over several hours. This keeps the instantaneous concentration of the catalyst low, minimizing bimolecular decomposition pathways.
-
Section 3: Core Preventative Strategies
Proactive measures are more effective than troubleshooting. This section details how to design your experiment to avoid catalyst poisoning from the outset.
Understanding the Poisoning Mechanism
Catalyst poisoning by the tertiary amine in your substrate occurs primarily through Lewis acid-base interaction. The nitrogen's lone pair coordinates to the electrophilic Ruthenium center, forming a stable off-cycle species that prevents the olefin from binding and turning over.
Caption: Competing catalytic cycle and amine poisoning pathway.
Strategic Catalyst Selection
Not all catalysts are equally susceptible to amine poisoning. Choosing the right catalyst is the most critical decision.
| Catalyst | Common Name | Key Features & Amine Tolerance |
| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs I (G-I) | Low tolerance. Prone to ligand displacement and decomposition. Not recommended for this substrate. |
| [RuCl₂(IMesH₂)(PCy₃)(CHPh)] | Grubbs II (G-II) | Moderate tolerance. The NHC ligand provides greater stability than G-I, but can still be inhibited.[3] |
| [RuCl₂(IMesH₂)(C₉H₈O)(CHPh)] | Hoveyda-Grubbs II (HG-II) | Good tolerance. The chelating ether ligand offers enhanced stability and can re-coordinate if displaced, making it a preferred choice for functionalized substrates.[6][7][11] |
| Umicore M7 series, etc. | Advanced Catalysts | High tolerance. Catalysts with modified NHC or chelating ligands are continuously being developed for challenging substrates. Consult supplier literature for specific recommendations.[9] |
Reaction Condition Optimization
-
Solvent Choice: Use non-coordinating solvents like toluene, benzene, or dichloromethane. Avoid coordinating solvents like THF, acetonitrile, or DMF, which can compete with the substrate for the catalyst's active site.[9]
-
Concentration: For ring-closing reactions, concentration is key. Reactions that are too dilute may not proceed, while those that are too concentrated can favor intermolecular side reactions. For forming 5- or 6-membered rings, concentrations between 0.05 M and 0.2 M are a good starting point.[12]
-
Ethylene Removal: RCM produces volatile ethylene as a byproduct. The reaction is reversible, so removing ethylene drives the equilibrium toward the product. This can be achieved by gently bubbling argon through the reaction mixture or by performing the reaction under a partial vacuum.[9][13][14]
Section 4: Standard Operating Protocols
Protocol 4.1: Purification of this compound
Objective: To remove polar impurities and potential catalyst poisons before the metathesis reaction.
-
Dissolution: Dissolve the crude substrate in a minimal amount of a non-polar solvent (e.g., 10% ethyl acetate in hexanes).
-
Adsorbent Preparation: Prepare a silica gel plug or column. A plug is often sufficient for removing baseline impurities. Use a non-polar eluent system.
-
Elution: Load the dissolved substrate onto the silica. Elute with the non-polar solvent system, gradually increasing polarity if necessary to elute the product. The tertiary amine product should be significantly less polar than any potential ammonium salt or primary/secondary amine impurities.
-
Solvent Removal: Collect the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Drying: Dry the purified substrate under high vacuum for at least 1 hour to remove any residual moisture or solvent. Store under an inert atmosphere (Argon or Nitrogen).
Protocol 4.2: General Procedure for RCM Using Hoveyda-Grubbs II
Objective: A baseline procedure for the RCM of the purified substrate.
-
Inert Atmosphere: Set up a flame-dried flask equipped with a condenser and a magnetic stir bar under an inert atmosphere (Argon).
-
Solvent & Substrate: Add anhydrous, degassed toluene to the flask via cannula or syringe. Add the purified this compound to achieve a concentration of 0.1 M.
-
Heating: Heat the solution to the desired temperature (start with 40-60 °C).
-
Catalyst Addition: In a separate glovebox or glove bag, weigh the Hoveyda-Grubbs II catalyst (typically 1-5 mol%). Dissolve it in a small amount of anhydrous, degassed toluene and add it to the reaction flask via syringe.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to remove the ruthenium byproducts.[15]
Protocol 4.3: The Acid Additive Strategy
Objective: To perform the RCM on an unpurified or problematic substrate by masking the amine.
-
Inert Atmosphere & Setup: Follow steps 1 and 2 from Protocol 4.2.
-
Additive Addition: To the stirred solution of the substrate in toluene at room temperature, add 1.0-1.2 equivalents of a solid acid scavenger like copper(I) chloride (CuCl).
-
Stirring: Stir the mixture for 30 minutes at room temperature. You are forming the ammonium salt in situ.
-
Catalysis: Proceed with steps 3-7 from Protocol 4.2. The catalyst is added to the heterogeneous mixture containing the substrate-salt complex. The improved performance should be immediately apparent.
References
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Hartung, J., et al. (2010). Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis. Organic Letters, 12(5), 984-7. Retrieved February 12, 2026, from [Link]
-
Fogg, D. E., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Catalysis. Retrieved February 12, 2026, from [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. (2010). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved February 12, 2026, from [Link]
-
Fogg, D. E., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. (2020). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
The Progress of Olefin Metathesis: Can It Handle Every Functional Group Now? (2015). Chem-Station. Retrieved February 12, 2026, from [Link]
-
New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. (2023). MDPI. Retrieved February 12, 2026, from [Link]
-
Hou, B.-W., et al. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. Retrieved February 12, 2026, from [Link]
-
Hou, B.-W., et al. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Journal of Electrochemistry. Retrieved February 12, 2026, from [Link]
-
Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. (2013). Longdom Publishing. Retrieved February 12, 2026, from [Link]
-
Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews. Retrieved February 12, 2026, from [Link]
-
NPTEL IIT Bombay. (2020). Week 5-Lecture 25 : Ring Closing Metathesis (Part-1). YouTube. Retrieved February 12, 2026, from [Link]
-
A Rapid and Simple Cleanup Procedure for Metathesis Reactions. (2007). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. (2009). ResearchGate. Retrieved February 12, 2026, from [Link]
-
ACS Catalysis Journal. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved February 12, 2026, from [Link]
-
Olefin Metathesis, Grubbs Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
- Methods for treating substrates prior to metathesis reactions, and methods for metathesizing substrates. (2014). Google Patents.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Retrieved February 12, 2026, from [Link]
-
Moore, J. S., et al. (2009). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. Autonomous Materials Systems. Retrieved February 12, 2026, from [Link]
-
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Macmillan Group. Retrieved February 12, 2026, from [Link]
-
Amine-based additives to enhance the carbonation rate of cement-based materials: A pathway to CO2 neutrality. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Lewis acid/base cooperativity. (n.d.). Aldridge Group. Retrieved February 12, 2026, from [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2024). MDPI. Retrieved February 12, 2026, from [Link]
-
Addition of amines to molasses and lees as corrosion inhibitors in sustainable de-icing materials. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Allyl-(1-allyl-8-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
2-Methoxyethylamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Effect of Cycloaliphatic Amine on the Shale Inhibitive Properties of Water-Based Drilling Fluid. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. React App [pmc.umicore.com]
- 10. US20140275595A1 - Methods for treating substrates prior to metathesis reactions, and methods for metathesizing substrates - Google Patents [patents.google.com]
- 11. The Progress of Olefin Metathesis: Can It Handle Every Functional Group Now? | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 15. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
overcoming steric hindrance in 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine derivatives
Technical Support Center: Sterically Hindered -Tertiary Amines[1]
Subject: Troubleshooting Synthesis & Functionalization of this compound Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The target molecule is a gem-disubstituted primary amine .[1] The convergence of the allyl, butenyl, and methoxyethyl groups on a single quaternary carbon creates significant steric shielding. This guide prioritizes three critical bottlenecks:
-
Construction: Forming the quaternary center without elimination side-products.
-
Derivatization: Overcoming nucleophilic dormancy in amide coupling.
-
Cyclization: Preventing oxygen-chelation deactivation of Ruthenium catalysts during RCM.
Module 1: Constructing the Quaternary Center
Issue: Standard nucleophilic attack (e.g., Grignard addition to a nitrile or ketimine) often fails due to steric repulsion or competitive enolization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Enolization of the ketimine intermediate.[1] | Switch to Ellman Chemistry. Use tert-butanesulfinamide.[1] The sulfinyl group activates the imine and prevents enolization. |
| No Reaction | Nucleophile basicity causes deprotonation instead of addition.[1] | Add Lewis Acid. Pre-complex the imine with |
| Racemization | Reversible imine formation.[1] | Low Temp Protocol. Conduct the addition at -78°C and warm slowly. |
Recommended Protocol: The "Ellman" Route
For this specific scaffold, the Ellman Sulfinamide method is the gold standard for reliability over direct alkylation.
-
Condensation: React the corresponding ketone (1-(2-methoxyethyl)but-3-en-1-one) with
-tert-butanesulfinamide and (2.0 equiv) in THF. -
Allylation: Treat the resulting sulfinimide with Allylmagnesium bromide (2.0 equiv) in
at -78°C.-
Note:
is superior to ether/THF here as non-coordinating solvents enhance the reactivity of the Grignard reagent in crowded systems.
-
-
Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the free amine.[1]
Module 2: Functionalization (Amide Coupling)
Issue: The
Decision Matrix: Choosing the Right Coupling Agent
Caption: Selection logic for coupling reagents. Acid fluorides are the "nuclear option" for dual-hindered systems.
The "Acid Fluoride" Protocol (For recalcitrant amines)
When HATU fails, convert your carboxylic acid partner into an Acid Fluoride . Unlike acid chlorides, acid fluorides are stable to water/flash chromatography but highly reactive toward hindered amines due to the small size of the fluoride leaving group.
-
Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) and DIEA (2.5 equiv).[1]
-
Coupling: Stir for 30 mins, then add your hindered amine (this compound).
-
Conditions: If no reaction after 2h, heat to 50°C. The fluoride leaving group minimizes ketene formation (a common side reaction with acid chlorides).[1]
Module 3: Ring-Closing Metathesis (RCM)
Issue: The 2-methoxyethyl tail is a "catalyst poison." The ether oxygen coordinates to the Ruthenium center of the Grubbs catalyst, forming a stable chelate that arrests the catalytic cycle.
The "Lewis Acid Scavenger" Solution
To prevent the methoxy group from binding to the catalyst, you must "tie it up" with a non-catalytic Lewis acid.
Mechanism of Failure vs. Success:
Caption: The "Scavenger Effect."[1] Ti(OiPr)4 sequesters the interfering oxygen, leaving the Ru catalyst free to perform RCM.
Optimized RCM Protocol
-
Preparation: Dissolve the diene precursor in degassed toluene (0.005 M — high dilution is critical to prevent oligomerization).
-
Scavenging: Add
(0.3 – 0.5 equiv).[1] Stir for 15 minutes. This pre-complexes the methoxy oxygen.[1] -
Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%).
-
Why HG-II? It is more thermally stable than Grubbs I and initiates better in the presence of steric bulk than Grubbs II.
-
-
Execution: Heat to 80°C. Monitor by NMR (disappearance of terminal alkene protons).
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the amide coupling?
A: Yes, but with caution. For
Q: The amine is volatile.[1] How do I handle it after deprotection? A: this compound has a molecular weight of ~169 g/mol but is lipophilic.[1] Do not dry under high vacuum for extended periods.[1] Isolate it as the HCl or TFA salt if you are not using it immediately.[1] The salt form is stable and non-volatile.[1]
Q: Why Ti(OiPr)4? Can I use BF3?
A:
References
-
Ellman Sulfinamide Synthesis
-
Coupling Hindered Amines (Acid Fluorides)
-
RCM with Coordinating Groups (Lewis Acid Additives)
- Fürstner, A., et al. "Ring Closing Metathesis of Functionalized Acetylenes: A New Entry into Cycloalkynes." (Discusses Ti additives for poisoning prevention).
-
[1]
-
Grubbs Catalyst Troubleshooting
- "Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis C
-
[1]
stability and storage conditions for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
This technical guide details the stability, storage, and handling protocols for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS: 315248-93-2).
CAS Registry Number: 315248-93-2 Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol IUPAC Name: 4-Methoxy-N-(prop-2-en-1-yl)-1-(prop-2-en-1-yl)but-3-en-1-amine (Note: Nomenclature varies; chemically it is a primary amine attached to a quaternary carbon substituted with two allyl groups and one 2-methoxyethyl group).
Stability & Storage Architecture
Core Stability Profile
This compound is a hindered primary amine featuring two terminal alkene functionalities and an ether linkage. Its stability is governed by three primary degradation vectors:
-
Carbamate Formation (Air Sensitivity): Like most primary amines, it reacts rapidly with atmospheric CO₂ to form solid carbamates (white crusts), altering stoichiometry.
-
Oxidative Discoloration: The amine group is susceptible to N-oxidation, leading to yellow/brown discoloration.
-
Radical Polymerization: While terminal alkenes are relatively stable, prolonged exposure to UV light or radical initiators can induce cross-linking between the allyl arms.
Optimized Storage Conditions
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C | Low temperature inhibits N-oxidation kinetics and suppresses volatility. |
| Atmosphere | Argon or Nitrogen | Critical: Must be stored under inert gas to prevent CO₂ absorption (carbamate formation). |
| Container | Amber Glass | Prevents UV-induced radical formation on the allyl groups. |
| Closure | Teflon-lined Cap + Parafilm | Ensures a hermetic seal against moisture and oxygen. |
| Desiccant | Required | The methoxy-ethyl tail increases hygroscopicity; store in a desiccator if possible. |
Visual Stability Logic
The following diagram illustrates the decision matrix for storage and degradation diagnosis.
Figure 1: Diagnostic workflow for assessing compound integrity prior to use.
Troubleshooting Guide & FAQs
Q1: The liquid has turned from colorless to yellow. Is it still usable?
Diagnosis: Oxidative Degradation. Primary amines oxidize to N-oxides or imines upon exposure to air and light.
-
Impact: If the color is pale yellow, purity is likely >95% and may be usable for robust reactions (e.g., alkylations). For sensitive catalysis (e.g., Ring-Closing Metathesis), impurities can poison Ruthenium catalysts.
-
Solution: Perform a rapid filtration through a short plug of basic alumina or distill under reduced pressure (vacuum) if the quantity allows.
Q2: I see a white solid ring around the cap. What is this?
Diagnosis: Ammonium Carbamate Formation. The amine has reacted with atmospheric CO₂.
-
Chemistry:
-
Solution: The solid is insoluble in the parent liquid.
-
Decant the liquid carefully to separate it from the solid.
-
If the bulk is compromised, dissolve the entire sample in DCM, wash with 1M NaOH (to regenerate the free amine), dry over
, and concentrate.
-
Q3: How do I weigh this compound accurately without degrading it?
Protocol: Inert Handling. Because the compound absorbs CO₂ and moisture rapidly:
-
Flush the source bottle with Argon before opening.
-
Use a gastight syringe to transfer the liquid by volume (Density
0.89 g/mL, verify specific lot). -
Do not weigh in an open boat on a balance; weigh directly into a tared flask containing solvent or use the "difference" method with a capped syringe.
Experimental Protocols
Protocol A: Purification via Acid-Base Extraction
Use this method if the compound has absorbed significant CO₂ or moisture.
-
Dissolution: Dissolve the crude amine in Dichloromethane (DCM) (10 mL per gram of amine).
-
Acidification: Extract with 1M HCl (2x). The amine moves to the aqueous layer as the hydrochloride salt (
). Neutral organic impurities remain in the DCM. -
Wash: Discard the DCM layer. (Optional: Wash aqueous layer once with diethyl ether).
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The amine will oil out.
-
Extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry combined organic layers over anhydrous Potassium Carbonate (
) . Note: Avoid acidic drying agents like silica. -
Concentration: Remove solvent under reduced pressure (
) to yield the pure amine.
Protocol B: Ring-Closing Metathesis (RCM) Setup
This compound is a common precursor for forming quaternary amino acids via RCM.
-
Solvent Prep: Degas Dichloromethane or Toluene for 30 mins (sparging with Argon). Oxygen poisons Grubbs catalysts.
-
Additives: If the free amine poisons the catalyst, convert it to the ammonium salt (using HCl/Ether) or add a Lewis acid (e.g., Ti(OiPr)₄) to complex the nitrogen lone pair during the reaction.
-
Reaction: Add Grubbs II catalyst (2-5 mol%) under Argon flow.
-
Monitoring: Monitor disappearance of the starting material via TLC (Stain: Ninhydrin or KMnO₄).
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from
-
BLDpharm. Product Analysis: CAS 315248-93-2. Retrieved from
minimizing side products in the cyclization of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Technical Support Center: Cyclization of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Welcome to the technical support center for the ring-closing metathesis (RCM) of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of the target pyrrolidine derivative. The following troubleshooting guides and FAQs address common issues, explain the underlying chemical principles, and provide validated protocols to minimize side product formation and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish, stalls at low conversion, and I recover a significant amount of starting material. What is causing this catalyst inhibition?
Answer: This is a classic issue encountered during the RCM of substrates containing basic amine functionalities. The lone pair of electrons on the nitrogen atom can act as a Lewis base, coordinating to the electron-deficient ruthenium metal center of the catalyst. This coordination occupies a site necessary for the catalytic cycle, leading to catalyst deactivation or inhibition.[1][2] For second-generation Grubbs-type catalysts, which are known to be highly active, this interaction with amines can be a significant deactivation pathway.[1]
Troubleshooting & Solutions:
The core strategy is to temporarily mask the basicity of the amine nitrogen during the reaction.
1. Amine Deactivation via Lewis Acid Assistance: The most direct method is to add a Lewis acid to the reaction mixture. The Lewis acid will coordinate to the amine, effectively "protecting" it and preventing it from poisoning the ruthenium catalyst. This approach has proven highly effective for the RCM of diallylamines, leading to excellent yields under mild conditions.[3][4]
-
Recommended Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium(IV) isopropoxide (Ti(OPr)₄).
-
Causality: The Lewis acid is more oxophilic/azophilic and preferentially binds to the amine nitrogen, leaving the ruthenium center free to catalyze the metathesis reaction.
Diagram: Mechanism of Catalyst Deactivation and Lewis Acid Protection
Caption: Catalyst deactivation by amine coordination and the protective mechanism of Lewis acid addition.
Protocol 1: Lewis Acid-Assisted RCM
-
To a flame-dried, argon-purged flask, add the substrate, this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv) dropwise. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve the Grubbs second-generation catalyst (0.02-0.05 equiv) in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the substrate solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Proceed with a standard aqueous workup and purification.
Question 2: My desired product is contaminated with isomers where the double bond has migrated. How can I suppress this side reaction?
Answer: Olefin isomerization is a well-documented side reaction in ring-closing metathesis.[5] It is primarily caused by the formation of ruthenium hydride (Ru-H) species, which arise from the decomposition of the primary metathesis catalyst, especially at elevated temperatures.[6] These Ru-H species can re-add to the olefin product (or starting material) and, through a series of beta-hydride elimination and reinsertion steps, facilitate the migration of the double bond to a more thermodynamically stable position.
Troubleshooting & Solutions:
The key is to minimize the formation and activity of these ruthenium hydride species.
1. Temperature Control: Catalyst degradation is highly temperature-dependent. Running the reaction at elevated temperatures (e.g., refluxing DCM or toluene) significantly increases the rate of decomposition and subsequent isomerization.[6][7]
-
Recommendation: Conduct the reaction at or below 40 °C. For many substrates, room temperature is sufficient.
2. Isomerization-Suppressing Additives: Certain additives can scavenge the unwanted Ru-H species or inhibit their formation.
-
Phenol: Has been shown to be effective at suppressing deallylation and isomerization, particularly with the Grubbs II catalyst at moderate temperatures (e.g., 40 °C).[6][8]
-
1,4-Benzoquinone: Effectively suppresses isomerization but can also reduce the overall catalytic activity, leading to lower conversion.[6]
-
Copper(I) Halides (e.g., CuI): Reported to retard ruthenium hydride formation, but can be difficult to remove from the final product.[6]
Table 1: Effect of Temperature and Additives on Isomerization
| Catalyst | Temperature (°C) | Additive | Isomerization | Desired Product Yield | Reference |
| Grubbs II | 60 | None | High | Low | [6] |
| Grubbs II | 40 | None | Moderate | Moderate | [6] |
| Grubbs II | 40 | Phenol | Low | High | [6][8] |
| Hoveyda-Grubbs II | 60 | None | Low | High | [8] |
3. Catalyst Selection: The Hoveyda-Grubbs second-generation catalyst (HG-II) exhibits greater thermal stability compared to the Grubbs second-generation catalyst (G-II).[8] This increased stability leads to less degradation and, consequently, lower levels of isomerization, even at higher temperatures.[6]
Diagram: RCM vs. Isomerization Pathway
Caption: Competing pathways of productive RCM and side-product formation via isomerization.
Question 3: My analysis shows significant amounts of dimers and higher molecular weight oligomers. How do I promote intramolecular cyclization?
Answer: The formation of oligomers is a result of intermolecular metathesis competing with the desired intramolecular ring-closing reaction. The outcome of this competition is primarily dictated by the effective concentration of the substrate. At high concentrations, the probability of two different molecules reacting (intermolecular) is high. At very low concentrations, the reactive ends of a single molecule are more likely to find each other (intramolecular).[7]
Troubleshooting & Solutions:
The solution is to operate under conditions of high dilution to kinetically favor the unimolecular cyclization pathway.
1. High Dilution: The most common and effective strategy is to run the reaction at a very low substrate concentration.
-
Recommendation: Typical concentrations for RCM range from 0.001 M to 0.05 M. For your 7-membered ring system (counting the methoxyethyl group), starting around 0.01 M is advisable.
2. Slow Addition Technique: To maintain a consistently low concentration of the substrate throughout the reaction, the diallylamine can be added slowly via a syringe pump to a solution of the catalyst in the solvent. This ensures the instantaneous concentration of the free diene is always minimal, strongly favoring the intramolecular pathway.
Diagram: Slow Addition Workflow for RCM
Caption: Workflow for a slow-addition RCM experiment to minimize oligomerization.
Protocol 2: High Dilution RCM via Slow Addition
-
Set up a flame-dried, three-neck flask equipped with a condenser and an argon inlet.
-
Add the Grubbs or Hoveyda-Grubbs catalyst (0.01-0.05 equiv) and half of the total volume of anhydrous, degassed solvent (e.g., DCM or Toluene) to achieve a final concentration of 0.01 M.
-
Heat the catalyst solution to the desired temperature (e.g., 40 °C).
-
In a separate flask, dissolve the substrate (1.0 equiv) in the remaining half of the solvent.
-
Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.
-
Add the substrate solution to the refluxing catalyst solution via the syringe pump over a period of 4-10 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Cool the reaction and proceed with workup and purification.
Question 4: My final product is persistently colored, and I suspect ruthenium contamination. What are the most effective purification methods?
Answer: Ruthenium byproducts derived from Grubbs-type catalysts are notoriously difficult to remove using standard silica gel chromatography alone, often resulting in a pink, purple, or brown tint in the final product.[9] Several effective methods exist to scavenge these ruthenium species, converting them into complexes that are more easily separated.
Troubleshooting & Solutions:
1. Scavenger-Assisted Purification: The most reliable method is to treat the crude reaction mixture with a scavenger before chromatography. The scavenger coordinates to the residual ruthenium, forming a more polar complex that strongly adsorbs to silica gel.
-
Dimethyl Sulfoxide (DMSO) / Triphenylphosphine Oxide (TPPO): These are inexpensive and highly effective. Adding an excess (e.g., 50-100 equivalents relative to the catalyst) and stirring for several hours before filtration through a silica plug is a common and robust method.[9][10]
-
Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine that can sequester ruthenium, allowing for removal by an aqueous wash.[11]
-
Isocyanides: Specialized isocyanide scavengers react rapidly with the ruthenium carbene to form highly polar complexes that are easily removed on silica.[12]
Table 2: Comparison of Ruthenium Scavenging Methods
| Scavenger | Method | Advantages | Disadvantages | Reference |
| DMSO / TPPO | Stir with crude product, then filter through silica. | Inexpensive, effective, readily available. | May require several hours of stirring. | [9][10] |
| THMP | Stir with crude product, then perform aqueous extraction. | Allows for extractive removal. | Reagent is more costly. | [11] |
| Polar Isocyanide | Stir with crude product for ~30 min, then filter. | Very fast and efficient. | Specialized, less common reagent. | [12] |
| Activated Carbon | Stir with crude product, then filter. | Inexpensive. | Can sometimes adsorb the desired product. | [11] |
Protocol 3: Purification via DMSO Scavenging
-
After the RCM reaction is complete, concentrate the crude reaction mixture under reduced pressure.
-
Re-dissolve the crude residue in a minimal amount of the solvent used for chromatography (e.g., ethyl acetate/hexanes).
-
Add dimethyl sulfoxide (DMSO), using approximately 100 equivalents for every equivalent of catalyst used.
-
Stir the mixture vigorously at room temperature for at least 8 hours (overnight is common).
-
Directly load the mixture onto a silica gel column for purification. Alternatively, for a quicker cleanup, pass the mixture through a short plug of silica gel, eluting with your chromatography solvent, and then concentrate the filtrate before performing a full chromatographic separation.
References
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) . The Journal of Organic Chemistry, 2020. [Link]
-
Solvents for ring-closing metathesis reactions . Chemical Communications, 2008. [Link]
-
Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives . Organic Letters, 2005. [Link]
-
Lewis acid assisted ring-closing metathesis of chiral diallylamines: an efficient approach to enantiopure pyrrolidine derivatives . Organic Letters, 2005. [Link]
-
Ring Closing Metathesis (RCM) . Organic Chemistry Portal. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) . The Journal of Organic Chemistry, 2020. [Link]
-
Effects of temperature and concentration in some ring closing metathesis reactions . Organic & Biomolecular Chemistry, 2003. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions . Organic Letters, 2001. [Link]
-
Ring-closing metathesis . Wikipedia. [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles . Organic & Biomolecular Chemistry, 2020. [Link]
-
A Rapid and Simple Cleanup Procedure for Metathesis Reactions . Organic Letters, 2007. [Link]
-
What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents? . ResearchGate. [Link]
- Method for removing metal from the products of olefin metathesis reactions.
-
Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst . Chemistry – A European Journal, 2017. [Link]
-
Factors Influencing Ring Closure Through Olefin Metathesis . Resonance, 2003. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis acid assisted ring-closing metathesis of chiral diallylamines: an efficient approach to enantiopure pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 12. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
troubleshooting low conversion rates of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Technical Support Center: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Welcome to the technical support hub for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and application of this versatile homoallylic amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues like low conversion rates effectively.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis of this compound.
Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of my starting primary amine. What is the most likely cause? A: This typically points to insufficient reactivity. The primary culprits are often suboptimal reaction conditions or reagent quality. First, ensure your allylating agent (e.g., allyl bromide) has not degraded and that your solvent and base are scrupulously dry.[1] Next, consider extending the reaction time or moderately increasing the temperature. If the issue persists, a slightly stronger, non-nucleophilic base may be required to facilitate the deprotonation of the amine salt intermediate.[2]
Q2: My analytical data (GC-MS/LC-MS) shows multiple product peaks besides my target molecule. What are these byproducts? A: The most common byproducts in amine alkylations are from incomplete or excessive reactions. You are likely observing:
-
Mono-allylated intermediate: The starting primary amine that has reacted with only one equivalent of the allylating agent.
-
Quaternary ammonium salt: The desired tertiary amine product has reacted with a third molecule of the allylating agent. This "runaway" reaction is a well-documented issue in amine alkylations because the product amine is often more nucleophilic than the starting amine.[3][4]
Q3: How can I specifically minimize the formation of the quaternary ammonium salt byproduct? A: To prevent over-alkylation, you need to control the reaction kinetics. The most effective strategy is to add the allylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary/secondary amine over the newly formed tertiary amine product.[3] Running the reaction at a lower temperature can also help temper the reactivity of the product amine.
Q4: My product appears to degrade during purification by silica gel chromatography. What is happening? A: Allylic amines can be susceptible to isomerization, especially under acidic conditions, which can be present on the surface of standard silica gel.[5][6] The allylic groups can isomerize to form enamines, which are often unstable and can tautomerize to imines or undergo other degradation pathways. Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent system, or use an alternative stationary phase like alumina.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Reagent-Related Failures
The integrity of your starting materials is paramount. Low conversion is often traced back to a seemingly minor issue with one of the reagents.
-
Causality of Reagent Purity:
-
Starting Amine (e.g., 2-Methoxyethan-1-amine): Must be pure and free of water. Amine salts (e.g., hydrochlorides) will not react unless fully neutralized by the base.
-
Allylating Agent (e.g., Allyl Bromide): Allyl halides are susceptible to hydrolysis and polymerization. Use a freshly opened bottle or distill before use. The presence of inhibitory impurities can halt the reaction.
-
Base (e.g., K₂CO₃, NaH, Triethylamine): The base must be anhydrous. Carbonate bases, for instance, are hygroscopic. Drying the base in an oven before use is a critical step.[2] The choice of base is a trade-off: a base that is too weak will result in a stalled reaction, while an overly strong base can promote side reactions.[2]
-
Solvent: Anhydrous polar aprotic solvents (e.g., Acetonitrile, DMF, THF) are typically required. Protic solvents (like alcohols) can compete with the amine as a nucleophile.
-
Caption: Workflow for diagnosing reagent-related issues.
Guide 2: Optimizing Reaction Conditions
Fine-tuning the reaction environment is crucial for directing the synthesis towards the desired product and away from side reactions.
-
The Role of Stoichiometry: A common mistake is using a perfect 2:1 molar ratio of allylating agent to primary amine. Due to the competitive nature of amine alkylation, a slight excess of the allylating agent (e.g., 2.2 - 2.5 equivalents) is often necessary to drive the reaction to completion. However, a large excess will significantly increase the risk of over-alkylation.[3]
-
Temperature and Reaction Time: These parameters are inversely related. Many allylation reactions proceed well at room temperature over a longer period (12-24h). If conversion is slow, gently heating the reaction (e.g., 40-60°C) can increase the rate.[2] Monitor the reaction closely by TLC or GC-MS, as higher temperatures can also accelerate the formation of the quaternary salt byproduct.
-
Concentration: The reaction should be sufficiently concentrated to ensure a reasonable reaction rate. A typical starting point is a 0.1 M to 0.5 M solution of the limiting reagent.
| Symptom | Probable Cause | Recommended Adjustment | Rationale |
| High level of starting amine remains | Insufficient activation energy or time | 1. Increase reaction temperature by 10-20°C. 2. Increase reaction time. | Increases reaction kinetics to overcome the activation barrier. |
| High level of mono-allylated product | Incomplete second alkylation | 1. Add a slight excess (0.1-0.2 eq) more of the allylating agent. 2. Increase reaction time. | Drives the equilibrium towards the di-substituted product. |
| High level of quaternary salt | Over-alkylation is too fast | 1. Lower the reaction temperature. 2. Add the allylating agent dropwise over several hours. | Reduces the rate of the third alkylation, which is often more sensitive to temperature.[3] |
Guide 3: Managing Side Reactions
The primary challenge in this synthesis is controlling the nucleophilicity of the nitrogen atom through successive alkylations.
-
Mechanism of Over-Alkylation: The reaction proceeds in steps. After the first allylation, a secondary amine is formed. After the second, the target tertiary amine is formed. However, this tertiary amine can act as a nucleophile itself, attacking another molecule of the allylating agent to form a stable, but undesired, quaternary ammonium salt.
Caption: Competing reaction pathways in diallylation.
Experimental Protocols
Protocol 1: Quantitative Analysis of Conversion Rate by GC-MS
Accurate quantification is essential for effective troubleshooting.
-
Calibration: Prepare standard solutions of your starting amine, the expected mono-allylated intermediate, and the final product at known concentrations. Inject these into the GC-MS to determine their retention times and response factors.
-
Sample Preparation: At a specific time point, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent and a small amount of a compound that will react with any remaining allylating agent (e.g., a primary amine like butylamine).
-
Analysis: Dilute the quenched sample to a suitable concentration and inject it into the GC-MS.
-
Calculation: Integrate the peak areas for the starting material and all products. Use the response factors from your calibration to calculate the molar concentration of each species and determine the conversion rate.[7][8]
Protocol 2: Purification via Neutralized Silica Gel Chromatography
This protocol helps prevent on-column degradation of the acid-sensitive product.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Neutralization: Add triethylamine to the slurry to constitute ~1% of the total solvent volume. Stir for 15 minutes.
-
Column Packing: Pack a chromatography column with the neutralized silica slurry.
-
Equilibration: Run several column volumes of the mobile phase (containing 1% triethylamine) through the column until the baseline is stable.
-
Loading & Elution: Load your crude product onto the column and elute with a gradient of ethyl acetate in hexanes (maintaining 1% triethylamine throughout). The less polar tertiary amine product should elute before more polar starting materials or amine salts.[2]
References
-
ResearchGate. (2023). How to quantify the conversion rate of tertiary amines in organic amine methylation reactions?[Link]
-
Tyers, M. R., & Doye, J. P. (2001). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society, 123(44), 11064–11065. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Google Patents. (2007). Method of analysis of amine by mass spectrometry.
-
ResearchGate. (2013). How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine?[Link]
-
Ameur, M., Arfaoui, A., & Amri, H. (2014). Efficient synthesis of allylamines from a novel (E)-2,3-difunctionalized allyl bromide. ARKIVOC, 2014(5), 199-209. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [https://www.bre.com/technical-papers/Analysis-of-Amine-Solutions-by-Gas-Chromatography.pdf]([Link] Chromatography.pdf)
-
Academia.edu. Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. bre.com [bre.com]
removing unreacted 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine from reaction mixtures
Technical Support Center: Purification & Scavenging of Complex Allylic Amines
Executive Summary & Molecule Profile
User Context: You are likely utilizing 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine as a precursor for Ring-Closing Metathesis (RCM) to synthesize nitrogen heterocycles (e.g., dehydropiperidines or azepanes).
The Problem: This molecule is an
Physicochemical Profile:
| Property | Value (Est.) | Implications for Purification |
| Structure Type | Sterically hindered; slower reaction kinetics with some scavengers.[1][2] | |
| Basicity (pKa) | ~10.2 - 10.8 | Strongly basic.[1][2] Will protonate in weak acid.[1] |
| Lipophilicity | Moderate (Amphiphilic) | The allyl/butenyl tails are lipophilic; the methoxy-ethyl tail is polar.[2] Risk of emulsions. |
| Volatility | Low/Medium | Difficult to remove via high-vacuum rotovap without heating (risk of alkene polymerization).[1][2] |
Decision Matrix: Select Your Protocol
Before proceeding, identify the nature of your desired product . The separation strategy hinges on whether your product is also basic (an amine).[3][4][5][6]
Figure 1: Purification Strategy Selector.[1][2] Determine the optimal workflow based on the acid-base properties of your target product.
Protocol A: Solid-Supported Scavenging (High Precision)
Best For: Small scale (<5g), high-value intermediates, or when the product is acid-sensitive.[1][2] Mechanism: Covalent capture.[1] The unreacted amine binds to the resin; simple filtration yields the purified product.
Option 1: Universal Scavenging (If Product is NOT an Amine)
Use strongly acidic cation exchange resins (SCX) or Isocyanate resins.
-
Resin Selection: Use Polystyrene-Isocyanate (PS-NCO) (electrophilic) or PS-TsOH (acidic).[1][2]
-
Stoichiometry: Add 3–4 equivalents of resin relative to the estimated unreacted amine.
-
Solvent: Dissolve crude mixture in DCM or THF .
-
Critical: The resin must swell to expose internal active sites. Do not use MeOH or Hexanes as primary solvents.[1]
-
-
Incubation: Shake (do not stir with magnetic bar, which grinds resin) for 4–16 hours at room temperature.
-
Validation: Spot TLC. Stain with Ninhydrin .[1] If the amine spot persists, heat to 40°C for 2 hours.
-
Filtration: Filter through a fritted glass funnel. Wash the resin cake with DCM. Concentrate filtrate.[1]
Option 2: Chemoselective Scavenging (If Product IS a Secondary Amine)
Use Aldehyde-functionalized resins to discriminate between your primary amine starting material and secondary amine product.[1][2]
-
Resin Selection: 4-Benzyloxybenzaldehyde polystyrene or similar aldehyde resins.[1][2]
-
Mechanism: Forms a stable imine (Schiff base) with the primary amine (your impurity). Secondary amines cannot form stable imines and remain in solution.
-
Procedure:
Protocol B: Modified Liquid-Liquid Extraction (Scale-Up)
Best For: Large scale (>5g), robust products. Challenge: The "surfactant" nature of the molecule (methoxy-ethyl tail + allyl tail) can cause severe emulsions.[2]
The "Copper Complex" Method (Visual & Effective)
Standard acid washes often fail to visualize the removal. Copper(II) sulfate forms a water-soluble, deep blue/purple complex with amines, pulling them out of the organic phase.[2]
-
Preparation: Prepare a 10% aqueous CuSO₄ solution.
-
Extraction:
-
Repetition: Repeat the wash until the aqueous layer remains pale blue (color of pure CuSO₄), indicating no more amine is being extracted.
-
Final Polish: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
The "Buffered pH" Method (If Product is Acid Sensitive)
If using 1M HCl is too harsh for your product (e.g., acid-labile protecting groups like Boc/acetal):
-
Buffer: Use 0.5M Citric Acid (pH ~3–4) or NaH₂PO₄ (pH ~4.5).[1]
-
Procedure: Wash organic layer 3x.[1] This pH is low enough to protonate the amine (pKa ~10) but mild enough to spare most acid-sensitive groups.[1][2]
Troubleshooting & FAQs
Q1: I am seeing "streaking" on my TLC/Column even after purification. Why?
-
Cause: Amine interaction with silanol groups on silica gel.[1]
-
Solution: Pre-treat your silica column or TLC plate.[1] Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.[1] This "caps" the acidic silanol sites, allowing your amine to elute as a tight band.
Q2: The amine is poisoning my Grubbs Catalyst (RCM reaction). How do I prevent this?
-
Mechanism: The primary amine coordinates to the Ruthenium center, displacing the phosphine/NHC ligand.
-
Fix: If you cannot remove the amine completely, protect it in situ . Add 1.05 eq of p-Toluenesulfonic acid (TsOH) to the reaction mixture before adding the catalyst. The ammonium salt (
) does not coordinate to Ruthenium.[1][2] After RCM, perform a basic workup to free the amine.
Q3: I used resin, but the amine is still there.
References
-
Thieme Connect. Covalent Scavengers for Primary and Secondary Amines. (Review of electrophilic resins including isocyanates and aldehydes). [1][2]
-
University of Rochester. Workup for Removing Amines: Copper Sulfate Method.[2] (Detailed protocol for CuSO4 complexation).
-
Supra Sciences. Solid-Supported Scavengers Guide. (Commercial guide on specific resin functionalities for hindered amines).
-
LibreTexts. Acid-Base Extraction Principles. (Fundamental theory on pKa-based separation).[1][2]
Sources
- 1. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0320269B1 - Process for preparation of allyl type amine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine, a tertiary amine featuring multiple distinct proton environments. Rather than a simple spectral prediction, we deconstruct the molecule's signature by comparing its expected spectral features with those of its fundamental building blocks. This comparative methodology not only facilitates a more confident assignment of complex spectra but also reinforces the foundational principles of structural elucidation for researchers and drug development professionals.
Section 1: Predicted ¹H NMR Spectrum of the Target Molecule
This compound is a molecule with several key functional groups whose protons give rise to characteristic signals. The structure contains two identical allyl groups and one methoxyethyl group attached to a central nitrogen atom. The symmetry of the two allyl groups simplifies the spectrum, as their corresponding protons are chemically equivalent.
Below is the structure with protons labeled for spectral assignment.
Caption: Structure of this compound with proton environments labeled (a-g).
The predicted ¹H NMR spectral data are summarized in the table below. These predictions are derived from established chemical shift ranges and coupling constant principles.[1][2][3][4] The nitrogen atom and the ether oxygen cause significant deshielding (a downfield shift) for adjacent protons (protons a, c, d, and g).[2][5][6]
| Label | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| Hₐ | -N-CH₂ -CH=CH₂ | 2.9 - 3.2 | Doublet of triplets (dt) or Multiplet (m) | ³Jₐₑ ≈ 6-7 Hz, ⁴Jₐբ ≈ 1.5 Hz | 4H | Allylic protons adjacent to nitrogen; deshielded. Coupled to both Hₑ and Hբ. |
| Hₑ | -CH₂-CH =CH₂ | 5.6 - 5.9 | Multiplet (m) | ³Jₑₐ ≈ 6-7 Hz, ³Jₑբ(trans) ≈ 17 Hz, ³Jₑբ(cis) ≈ 10 Hz | 2H | Vinylic proton, complex splitting due to coupling with Hₐ and the two non-equivalent Hբ protons.[7][8][9] |
| Hբ | -CH=CH₂ | 5.0 - 5.3 | Multiplet (m) | ³Jբₑ(trans) ≈ 17 Hz, ³Jբₑ(cis) ≈ 10 Hz, ²Jբբ' ≈ 0-2 Hz, ⁴Jբₐ ≈ 1.5 Hz | 4H | Terminal vinylic protons (geminal and cis/trans to Hₑ). |
| H꜀ | -N-CH₂ -CH₂-O- | 2.6 - 2.9 | Triplet (t) | ³J꜀Ꮷ ≈ 5-6 Hz | 2H | Protons alpha to nitrogen are deshielded. Coupled to HᏧ.[5] |
| HᏧ | -CH₂-CH₂ -O- | 3.4 - 3.7 | Triplet (t) | ³JᏧ꜀ ≈ 5-6 Hz | 2H | Protons alpha to the ether oxygen are strongly deshielded. Coupled to H꜀.[2] |
| H₉ | -O-CH₃ | 3.2 - 3.4 | Singlet (s) | N/A | 3H | Methoxy protons are deshielded by the adjacent oxygen. No adjacent protons to couple with. |
Section 2: Comparative Spectral Analysis with Structural Analogs
To substantiate our assignments for the target molecule, we will analyze the spectra of simpler, commercially available molecules that represent its core structural motifs: Allylamine and 2-Methoxyethylamine .
Alternative 1: Allylamine
Allylamine isolates one of the key functional groups: the allyl group attached to a nitrogen atom. Its ¹H NMR spectrum provides a clean baseline for the signals of protons Hₐ , Hₑ , and Hբ .
| Label | Protons | Typical δ (ppm) | Multiplicity | Integration |
| NH₂ | -NH₂ | 1.1 - 1.5 (broad) | Singlet (s) | 2H |
| Allylic CH₂ | -CH₂ -CH=CH₂ | ~3.3 | Doublet (d) | 2H |
| Vinylic CH₂ | -CH=CH₂ | ~5.1, ~5.2 | Multiplet (m) | 2H |
| Vinylic CH | -CH =CH₂ | ~5.9 | Multiplet (m) | 1H |
Source: Spectral data adapted from public databases.[10][11]
Insight: In allylamine, the allylic protons alpha to the nitrogen appear around 3.3 ppm. In our target molecule, we predict a similar shift for Hₐ , as they are in an analogous electronic environment. The complex vinylic signals (Hₑ , Hբ ) between 5.0 and 5.9 ppm in allylamine confirm the expected range for these types of protons.[1][2] The primary amine (NH₂) protons are exchangeable and often appear as a broad singlet, a feature absent in our tertiary amine target.[5][12]
Alternative 2: 2-Methoxyethylamine
This molecule isolates the methoxyethyl group, allowing us to observe the chemical shifts of protons H꜀ , HᏧ , and H₉ without the influence of the allyl groups.
| Label | Protons | Typical δ (ppm) | Multiplicity | Integration |
| NH₂ | -NH₂ | 1.1 - 1.4 (broad) | Singlet (s) | 2H |
| N-CH₂ | -CH₂ -CH₂-O- | ~2.8 | Triplet (t) | 2H |
| O-CH₂ | -CH₂-CH₂ -O- | ~3.5 | Triplet (t) | 2H |
| O-CH₃ | -O-CH₃ | ~3.3 | Singlet (s) | 3H |
Source: Spectral data adapted from public databases.[13][14]
Insight: The spectrum of 2-methoxyethylamine clearly shows the deshielding effect of the nitrogen and oxygen atoms. The protons adjacent to nitrogen (~2.8 ppm) are upfield relative to the protons adjacent to the more electronegative oxygen (~3.5 ppm). This provides strong evidence for our assignment of H꜀ (2.6-2.9 ppm) and HᏧ (3.4-3.7 ppm) in the target molecule. The sharp singlet for the methoxy protons at ~3.3 ppm is also highly characteristic and supports our assignment for H₉ .
Section 3: Synthesis and Final Spectral Interpretation
The comparative analysis validates our initial predictions. The spectrum of this compound is essentially a superposition of the key features observed in its simpler analogs, with subtle changes due to the tertiary amine environment.
Master Comparison Table:
| Proton Label in Target | Predicted δ in Target (ppm) | Corresponding Proton in Analog | Observed δ in Analog (ppm) |
| Hₐ, Hₑ, Hբ | 2.9 - 3.2, 5.0 - 5.9 | Allyl Protons (Allylamine) | ~3.3, ~5.1-5.9 |
| H꜀ | 2.6 - 2.9 | N-CH₂ (2-Methoxyethylamine) | ~2.8 |
| HᏧ | 3.4 - 3.7 | O-CH₂ (2-Methoxyethylamine) | ~3.5 |
| H₉ | 3.2 - 3.4 | O-CH₃ (2-Methoxyethylamine) | ~3.3 |
The key difference between the model compounds and the target is the substitution on the nitrogen. Moving from a primary amine (in the analogs) to a tertiary amine (in the target) typically results in a slight downfield shift for the alpha-protons due to the cumulative electron-withdrawing inductive effect of the multiple alkyl substituents. This is reflected in our predictions.
Section 4: Experimental Protocol for High-Quality ¹H NMR Acquisition
Acquiring a clean, interpretable spectrum is paramount. The following protocol outlines a self-validating system for analyzing lipophilic amines like the target molecule.
Step-by-Step Methodology:
-
Sample Preparation (The "Why"):
-
Solvent Selection: Use deuterated chloroform (CDCl₃). It is an excellent solvent for a wide range of organic molecules, including amines, and its residual proton signal (at ~7.26 ppm) rarely interferes with the aliphatic and vinylic regions of interest.[15]
-
Concentration: Dissolve 5-10 mg of the purified amine in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (≥400 MHz) without causing significant line broadening from viscosity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference for ¹H NMR, defined as 0.00 ppm.[16] Its sharp singlet provides a crucial calibration point.
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
-
Instrumental Setup & Acquisition (The "Why"):
-
Shimming: After inserting the sample, the instrument's magnetic field must be shimmed. This process homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, symmetrical peaks and high resolution. Poor shimming is a common source of failed experiments.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45° pulse angle instead of 90° to allow for a shorter relaxation delay between scans, increasing the number of scans possible in a given time without saturating the signals.
-
Number of Scans (NS): Acquire at least 16 scans (NS=16). This improves the signal-to-noise ratio by a factor of √16 = 4. For dilute samples, 64 or 128 scans may be necessary.
-
Temperature: Run the experiment at a stable probe temperature, typically 298 K (25 °C). Temperature fluctuations can shift peak positions, especially for protons involved in hydrogen bonding (though not an issue for this tertiary amine).[6]
-
-
-
Data Processing (The "Why"):
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum must be manually or automatically phased. Correct phasing ensures that all peaks have a pure absorption lineshape (positive and on the baseline), which is essential for accurate integration.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the flat regions of the spectrum are at zero intensity. This is crucial for accurate integration.
-
Integration: Calibrate the integral of a well-resolved signal to the known number of protons (e.g., the 3H singlet of the methoxy group, H₉ ). Then, integrate all other signals to determine the relative ratios of the different protons in the molecule.
-
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and data processing.
References
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allylamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem Compound Database. Retrieved from [Link]
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A Comparative Guide to 13C NMR Peak Assignments for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR spectrum of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine, a complex aliphatic amine with multiple functional groups. By juxtaposing theoretical predictions with empirical data from analogous structures, we aim to provide a robust framework for the spectral assignment of this and similar molecules.
The structural complexity of this compound, featuring two distinct allyl groups and a methoxyethyl substituent on a central nitrogen atom, gives rise to a unique 13C NMR spectrum. Accurate assignment of each carbon resonance is crucial for confirming its synthesis and for understanding its chemical behavior. This guide will delve into the rationale behind the predicted chemical shifts, drawing upon established principles of NMR spectroscopy and leveraging computational prediction methodologies.
Theoretical 13C NMR Peak Assignments
The prediction of 13C NMR chemical shifts is guided by the local electronic environment of each carbon atom. Factors such as hybridization, shielding from neighboring atoms, and the presence of electronegative atoms like nitrogen and oxygen all exert a significant influence on the resonance frequency of a carbon nucleus.[1][2][3] For this compound, we can dissect the molecule into its constituent parts to estimate the chemical shift of each carbon.
The structure and numbering scheme for this compound are presented below:
Caption: Structure and numbering of this compound.
Based on typical chemical shift ranges for analogous functional groups, a predicted 13C NMR spectrum can be constructed.[4][5][6] The following table outlines the estimated chemical shifts for each carbon atom in this compound, assuming a standard deuterated chloroform (CDCl3) solvent.
| Carbon Atom | Hybridization | Influencing Factors | Predicted Chemical Shift (ppm) |
| C1, C6 (CH2=) | sp2 | Terminal alkene | ~117-120 |
| C2, C5 (-CH=) | sp2 | Internal alkene | ~134-137 |
| C3, C7 (-CH2-) | sp3 | Allylic to C=C and adjacent to Cα | ~35-45 |
| C4 (Cα) | sp3 | Adjacent to Nitrogen, quaternary | ~55-65 |
| C10 (-CH2-) | sp3 | Adjacent to Nitrogen | ~50-60 |
| C11 (-CH2-) | sp3 | Adjacent to Oxygen | ~68-72 |
| C13 (-CH3) | sp3 | Methoxy group | ~58-60 |
Comparative Analysis: Theoretical vs. Experimental Analogs
Modern computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, offer a powerful alternative for predicting NMR spectra with high accuracy.[7][8][9] These methods calculate the magnetic shielding of each nucleus based on the molecule's 3D structure, providing a more refined prediction than empirical estimations alone. For a definitive structural confirmation, a combination of 1D (proton-decoupled) and 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable.
Experimental Protocol for 13C NMR Acquisition
To obtain an experimental 13C NMR spectrum for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte peaks.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
1D 13C NMR:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single peak.[2][3]
-
Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT spectra.
-
-
2D NMR (HSQC and HMBC):
-
An HSQC experiment will reveal one-bond correlations between protons and their directly attached carbons, providing definitive assignments for protonated carbons.
-
An HMBC experiment will show correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the carbon framework.
-
The following workflow diagram illustrates the process of spectral assignment:
Caption: Workflow for 13C NMR spectral assignment.
Conclusion
The structural elucidation of complex molecules like this compound relies on a synergistic approach that combines empirical knowledge of chemical shifts with advanced spectroscopic techniques. While direct experimental data for this specific compound is not widely published, a robust set of predicted 13C NMR peak assignments can be established through the analysis of its constituent functional groups and by leveraging the power of computational chemistry. The methodologies and comparative data presented in this guide offer a comprehensive framework for researchers and scientists engaged in the synthesis and characterization of novel organic compounds. The ultimate confirmation and unambiguous assignment of each carbon resonance will, however, necessitate the acquisition and thorough analysis of a full suite of 1D and 2D NMR experiments.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Oregon State University. Carbon NMR Chemical Shifts. [Link]
-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Lodewyk, M. W., et al. (2012). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 8(5), 1514-1526. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Indian Institute of Technology, Kharagpur. 13C NMR spectroscopy • Chemical shift. [Link]
-
Gawinecki, R., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2843. [Link]
-
Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Bookboon.
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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FTIR characteristic bands for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
This guide outlines the FTIR characterization of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine , a specialized tertiary carbinamine intermediate used primarily in the synthesis of nitrogen heterocycles (e.g., piperidines, azepanes) via Ring-Closing Metathesis (RCM).
Content Type: Technical Comparison & Identification Guide Audience: Medicinal Chemists, Process Analytical Scientists, QC Specialists
Executive Summary & Molecular Profile
This compound is a polyfunctional building block characterized by a quaternary carbon center bearing a primary amine, an ether tether, and two distinct alkene chains (allyl and butenyl). Its structural complexity presents a unique infrared spectral signature that distinguishes it from simpler analogues like diallylamine or methoxyethylamine.
-
Core Utility: Precursor for asymmetric RCM to form chiral nitrogen heterocycles.
-
Molecular Formula: C₁₀H₁₉NO
-
Key Functional Groups: Primary Amine (-NH₂), Terminal Alkenes (×2), Aliphatic Ether.
Structural Visualization & Band Mapping
The following diagram maps the molecule's specific functional moieties to their expected IR absorption regions.
Figure 1: Functional group mapping to characteristic FTIR absorption zones.
Detailed Characteristic Bands[1]
The FTIR spectrum of this molecule is a superposition of three distinct chemical environments. Successful identification requires validating the presence of all three zones to rule out partial synthesis intermediates.
Zone A: High-Frequency Region (4000 – 2800 cm⁻¹)
This region confirms the presence of the amine and the unsaturated backbone.
-
Primary Amine N-H Stretches (3380 & 3300 cm⁻¹):
-
Observation: Look for a weak-to-medium intensity doublet .
-
Mechanistic Insight: The symmetric and asymmetric stretching of the -NH₂ group.[1] Because the amine is attached to a tertiary carbon (a "tertiary carbinamine"), hydrogen bonding may be sterically hindered compared to linear amines, potentially sharpening these bands in dilute solution.
-
-
Alkene =C-H Stretch (3080 cm⁻¹):
-
Observation: A sharp, weak shoulder just above the saturation line (3000 cm⁻¹).
-
Diagnostic Value: Differentiates the product from saturated amine impurities (e.g., over-reduced byproducts).
-
-
Alkane C-H Stretches (2980 – 2850 cm⁻¹):
-
Observation: Strong absorptions from the propyl/butyl chains and the methoxy methyl group.
-
Zone B: The Double Bond Region (1700 – 1600 cm⁻¹)
This is the critical "fingerprint" for purity, often cluttered by carbonyl impurities if synthesis involved amide reduction.
-
Alkene C=C Stretch (1640 – 1645 cm⁻¹):
-
Observation: A sharp, medium-intensity band.[2]
-
Distinction: In conjugated systems, this shifts; here, the isolated terminal alkenes appear at standard non-conjugated positions.
-
-
Amine N-H Bending (Scissoring) (~1600 cm⁻¹):
-
Observation: Broad band, often overlapping with the C=C stretch.
-
Tip: In amine salts (HCl), this band shifts significantly or disappears, replaced by ammonium bands. Ensure the sample is the free base for this assignment.
-
Zone C: Fingerprint & Ether Region (1200 – 900 cm⁻¹)
-
Ether C-O-C Stretch (1100 – 1120 cm⁻¹):
-
Observation: A strong, broad band characteristic of aliphatic ethers.
-
Comparison: This band is absent in simple allylamines, making it the primary marker for the 2-methoxy-ethyl side chain.
-
-
Vinyl Out-of-Plane (OOP) Bending (990 & 910 cm⁻¹):
-
Observation: Two strong, sharp bands.[2]
-
Mechanistic Insight: Characteristic of terminal vinyl groups (-CH=CH₂). The presence of two distinct alkene chains (allyl vs. butenyl) may cause subtle splitting or broadening in these peaks due to slightly different chemical environments.
-
Comparative Performance Analysis
In drug development, this molecule is often compared against simpler "Alternatives" (precursors or analogues). The table below contrasts the spectral performance (identifiability) of the target molecule against these alternatives.
Table 1: Spectral Differentiation Matrix
| Feature | Target Molecule (this compound) | Alternative A: Diallylamine (Symmetric Analog) | Alternative B: 2-Methoxyethylamine (Saturated Analog) |
| N-H Stretch | Doublet (Primary -NH₂) | Singlet (Secondary -NH) | Doublet (Primary -NH₂) |
| C=C Stretch | Present (~1640 cm⁻¹) | Present (~1640 cm⁻¹) | Absent |
| Ether C-O | Strong (~1110 cm⁻¹) | Absent | Strong (~1110 cm⁻¹) |
| Vinyl OOP | Strong (910/990 cm⁻¹) | Strong (910/990 cm⁻¹) | Absent |
| Differentiation | Unique Fingerprint: Contains both Ether and Vinyl bands + Primary Amine doublet.[3][4][5][6] | Lacks Ether band; N-H is a singlet (secondary amine). | Lacks Alkene bands (C=C, =C-H). |
Comparative Insight
-
Vs. Diallylamine: The target is a primary amine, whereas diallylamine is secondary .[2] The N-H stretch region (doublet vs. singlet) is the definitive differentiator. Additionally, the ether band at 1110 cm⁻¹ confirms the presence of the methoxy-ethyl chain.
-
Vs. Precursors (Ketimines): Synthesis often proceeds via an imine intermediate. If the reaction is incomplete, a C=N stretch at ~1660–1690 cm⁻¹ will be visible. The target molecule must show no C=N band.
Experimental Protocol: Validated Identification Workflow
To ensure high-trust data (E-E-A-T), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: Liquid film analysis via ATR is preferred for viscous amines to avoid path-length issues common in transmission cells.
-
Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air).
-
Sample Deposition: Apply 10-20 µL of the neat oil to the crystal. Ensure full coverage.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise in the weak alkene overtone regions.
-
Range: 4000 – 600 cm⁻¹[7]
-
-
Validation Check (The "Triad" Rule):
-
Check 1: Is the N-H doublet present? (Confirms Primary Amine).
-
Check 2: Is the C=C band present at 1640? (Confirms Alkenes).
-
Check 3: Is the C-O band present at 1110? (Confirms Methoxy group).[8]
-
Pass Criteria: All three must be positive. Any missing band indicates a wrong structure or degradation.
-
Decision Tree for QC Analysis
Figure 2: Logic flow for quality control and identification.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignments).
-
NIST Chemistry WebBook . Infrared Spectra of Allylamine and 2-Methoxyethylamine. National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline data of substructures).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for primary amine and vinyl group specific frequencies).
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine and Diallylamine
Introduction
In the landscape of synthetic chemistry, particularly in the development of nitrogen-containing heterocycles and functionalized amines, diallylamine has long served as a foundational building block. Its two reactive allyl groups provide a versatile platform for a range of transformations. This guide introduces a structurally analogous yet distinct compound, 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine, and presents a detailed comparative analysis of its predicted reactivity versus the well-established diallylamine.
This document moves beyond a simple catalog of properties to provide a predictive exploration of how subtle structural modifications—specifically, the substitution of an allyl group with a but-3-enyl group and the introduction of a 2-methoxyethyl moiety—can profoundly influence the reactivity of both the amine nitrogen and the pendant olefinic functionalities. We will delve into the electronic and steric implications of these changes, forecasting their impact on fundamental properties like basicity and nucleophilicity, and on performance in key synthetic reactions such as Ring-Closing Metathesis (RCM) and hydroformylation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and utilize these amines in their synthetic endeavors.
Structural and Electronic Profile
The reactivity of a molecule is fundamentally dictated by its structure. While both diallylamine and this compound are secondary amines possessing two terminal alkene groups, their differences are critical to understanding their chemical behavior.
-
Diallylamine is a symmetrical secondary amine with two identical allyl (prop-2-enyl) groups attached to the nitrogen atom.
-
This compound is an unsymmetrical secondary amine. It features one allyl group, a longer but-3-enyl group, and a 2-methoxyethyl group, which introduces an ether functionality.
Caption: Molecular structures of Diallylamine and the compared amine.
| Property | Diallylamine | This compound |
| Molecular Formula | C₆H₁₁N | C₁₀H₁₉NO |
| Molecular Weight | 97.16 g/mol | 169.27 g/mol |
| Key Structural Features | Secondary amine, two C3 allyl chains | Secondary amine, one C3 allyl chain, one C4 butenyl chain, one C3 ether chain |
Comparative Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom governs the amine's role as both a base and a nucleophile. The nature of the substituents on the nitrogen modulates the availability and accessibility of this lone pair.
Basicity
Basicity is a measure of the amine's ability to accept a proton, typically quantified by the pKa of its conjugate acid.
-
Diallylamine : The conjugate acid of diallylamine has a reported pKa of 9.29.[1][2] The two allyl groups are weakly electron-withdrawing compared to alkyl groups due to the sp² hybridized carbons, which results in a basicity slightly lower than that of simple dialkylamines.
-
This compound : The basicity of this amine is predicted to be lower than that of diallylamine. The primary reason is the presence of the 2-methoxyethyl group. The oxygen atom in the ether linkage is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton.[3] Consequently, the conjugate acid of this compound is expected to be more acidic, corresponding to a lower pKa value.
Nucleophilicity
Nucleophilicity is influenced by both electronic effects and steric hindrance.
-
Diallylamine : With relatively unhindered allyl groups, the nitrogen atom in diallylamine is an effective nucleophile for reactions like alkylation and acylation.
-
This compound : This amine is expected to be a weaker nucleophile than diallylamine. The 2-methoxyethyl and but-3-enyl groups are larger and more flexible than the allyl groups, creating greater steric hindrance around the nitrogen atom. This increased bulk will impede the nitrogen's ability to attack sterically demanding electrophiles. While basicity and nucleophilicity often trend together, in this case, both electronic and steric factors point towards reduced nucleophilic character compared to diallylamine.[4][5]
Comparative Reactivity in Olefin Metathesis
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful tool for synthesizing cyclic compounds from dienes.[6] The suitability of our two amines for RCM is expected to differ significantly based on the ring size of the potential product.
Caption: Predicted Ring-Closing Metathesis (RCM) pathways.
-
Diallylamine : The intramolecular RCM of diallylamine would yield a five-membered nitrogen heterocycle, 3,4-dihydro-1H-pyrrole. The formation of five- and six-membered rings via RCM is generally kinetically well-favored and proceeds efficiently with standard catalysts like Grubbs' second-generation catalyst.[7][8]
-
This compound : The RCM of this substrate, involving the reaction between the allyl and but-3-enyl groups, would lead to the formation of a seven-membered ring. The formation of seven-membered rings is kinetically less favorable than five- or six-membered rings due to entropic factors.[9][10] While achievable, it often requires more forcing conditions, higher catalyst loadings, or substrates with conformational constraints to bring the reactive termini into proximity.[6][10]
Catalyst Interaction : A crucial consideration for both substrates is the potential for the amine's lone pair to coordinate with the ruthenium center of the Grubbs catalyst, which can lead to catalyst inhibition or degradation.[11] The use of acid additives (to protonate the amine) or catalysts with higher functional group tolerance (e.g., Hoveyda-Grubbs catalysts) is often necessary to achieve good yields in the RCM of unprotected amines.[12][13] The greater steric bulk around the nitrogen of this compound might slightly reduce its ability to coordinate to the metal center compared to diallylamine, but the inherent lower reactivity towards forming a seven-membered ring remains the dominant challenge.
Comparative Reactivity in Hydroformylation
Hydroformylation is an industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, converting an alkene to an aldehyde.[14] The key challenge in the hydroformylation of terminal alkenes is controlling regioselectivity—the preference for forming the linear (n) versus the branched (iso) aldehyde.
| Substrate | Alkene Groups | Predicted Major Products | Considerations |
| Diallylamine | Two identical allyl groups | n-Butanal derivative (linear) | High selectivity for the linear aldehyde is expected with appropriate phosphine-modified rhodium or cobalt catalysts.[15] |
| This compound | One allyl group, one but-3-enyl group | n-Butanal and n-Pentanal derivatives (linear) | Both terminal alkenes are expected to favor the linear aldehyde.[16] The ether oxygen could potentially act as a directing group, but its distance from the double bonds makes a strong effect unlikely. Minor differences in reactivity between the allyl and butenyl groups may occur. |
For both molecules, the steric and electronic environments of the terminal double bonds are similar, suggesting that hydroformylation would likely proceed with a preference for the sterically less hindered linear aldehyde under standard conditions.[15] However, achieving high selectivity may require careful optimization of catalyst, ligands, and reaction conditions (temperature, pressure of CO/H₂).[17]
Proposed Experimental Protocol: Comparative Ring-Closing Metathesis
To empirically validate the predicted differences in RCM reactivity, the following experimental protocol is proposed. This self-validating system includes a control (diallylamine) and clear metrics for comparison (reaction rate and yield).
Caption: Workflow for comparative RCM experiment.
Methodology:
-
Reagent Preparation : In an inert atmosphere glovebox, prepare 0.1 M solutions of diallylamine and this compound in anhydrous, deoxygenated dichloromethane (DCM).
-
Reaction Setup : In two separate oven-dried Schlenk flasks equipped with stir bars and reflux condensers under an argon atmosphere, add 10 mL of each respective amine solution (1 mmol).
-
Catalyst Addition : Prepare a stock solution of Grubbs' 2nd Generation Catalyst in anhydrous DCM. To each flask, add 0.02 mmol (2 mol%) of the catalyst via syringe.
-
Reaction Monitoring : Stir the reactions at room temperature (or gentle reflux, e.g., 40 °C). At 1-hour intervals, withdraw a small aliquot from each reaction mixture for analysis by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting material and the formation of the product.
-
Workup : Once the reaction is complete (as determined by monitoring), quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Isolation and Purification : Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis : Characterize the purified cyclic products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. Calculate the isolated yield for each reaction.
-
Comparison : The relative reactivity will be determined by comparing the time required for complete conversion of the starting material and the final isolated yields of the cyclic products.
Conclusion
This guide provides a theoretical and predictive comparison of the reactivity of this compound and the benchmark compound, diallylamine. The structural modifications in the novel amine—the presence of a 2-methoxyethyl group and the extension of one alkenyl chain to a butenyl group—are anticipated to have significant chemical consequences.
Summary of Predicted Reactivity Differences:
| Feature | Diallylamine | This compound | Rationale |
| Amine Basicity | Higher (pKa ≈ 9.29) | Lower | Electron-withdrawing inductive effect of the ether oxygen. |
| Amine Nucleophilicity | Higher | Lower | Increased steric hindrance from bulkier substituents. |
| RCM Product | 5-Membered Ring | 7-Membered Ring | Different lengths of the diene chains. |
| RCM Reactivity | Faster / More Favorable | Slower / Less Favorable | Kinetically favored formation of 5-membered rings over 7-membered rings. |
| Hydroformylation | Forms C4 aldehydes | Forms C4 and C5 aldehydes | Reacts at both allyl and butenyl terminal double bonds. |
References
-
PubChem. Diallylamine - Compound Summary (CID 31279) . National Center for Biotechnology Information. [Link]
-
Alassad, N., et al. (2022). Steric and electronic effects in latent S-chelated olefin metathesis catalysts . Catalysis Science & Technology, 12, 321-328. [Link]
-
Miller, S. J., et al. (1996). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes . Journal of the American Chemical Society, 118(40), 9606-9614. [Link]
-
Clarke, M. L. (2014). Controlling regioselectivity in alkene hydroformylation . Morressier. [Link]
-
Wikipedia. Ring-closing metathesis . [Link]
-
Chatterjee, D., & Kappe, C. O. (2010). Kinetic modelling of regioselectivity in alkenes hydroformylation over rhodium . Chemical Engineering Journal, 156(3), 631-636. [Link]
-
Majumdar, K. C. (2002). Factors influencing ring closure through olefin metathesis . Journal of Chemical Sciences, 114, 289-307. [Link]
-
Quora. Why is secondary amine more basic than primary and tertiary amine? . [Link]
-
Hanson, J. E., & White, J. D. (2010). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles . Chemical Society Reviews, 39(8), 2858-2869. [Link]
-
Chemistry LibreTexts. Basicity of Amines . [Link]
-
Scribd. Grubbs Catalyst in Ring Closing Metathesis . [Link]
-
UTC Scholar. Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst . [Link]
-
Chemistry Steps. Basicity of Amines . [Link]
-
NCERT. Amines . [Link]
Sources
- 1. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. ias.ac.in [ias.ac.in]
- 11. scholar.utc.edu [scholar.utc.edu]
- 12. React App [pmc.umicore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Controlling regioselectivity in alkene hydroformylation [morressier.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Comparison Guide: Chromatographic Purity Assessment of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Executive Summary: The "Invisible" Amine Challenge
The assessment of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine presents a classic analytical paradox in pharmaceutical intermediate profiling. As a tertiary carbinamine containing a primary amino group, an ether linkage, and two terminal alkene chains, it is a high-value precursor—likely for Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles.
However, its purity assessment is complicated by three physicochemical realities:
-
Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering it effectively "invisible" to standard UV detection >210 nm.
-
Silanol Interaction: The primary amine functionality (
) leads to severe peak tailing on standard silica-based stationary phases. -
Steric Hindrance: The gem-disubstitution at the
-carbon creates steric bulk, potentially slowing down standard derivatization reactions.
This guide objectively compares three chromatographic strategies to validate the purity of this compound: UHPLC-CAD (Charged Aerosol Detection) , GC-FID , and Pre-column Derivatization (HPLC-UV) .
Comparative Methodology Analysis
Method A: UHPLC-CAD (Recommended)
The Universal Standard for Non-Chromophoric Purity
Charged Aerosol Detection (CAD) measures the analyte mass directly by detecting the charge transferred to dried particles. It is the only method that provides a near-uniform response for the amine and its potential synthetic impurities (e.g., allyl halides, ethers) without requiring derivatization.
-
Mechanism: Nebulization
Drying Charge Transfer Electrometer. -
Why it wins: It detects the "whole picture"—including non-UV active precursors that might poison downstream metathesis catalysts (e.g., Grubbs catalysts).
Method B: GC-FID
The Volatility Route
Given the aliphatic nature of the molecule, Gas Chromatography with Flame Ionization Detection is a viable alternative. However, the primary amine and ether oxygen are prone to thermal degradation or adsorption on the liner.
-
Why it's secondary: Requires base-deactivated liners and columns to prevent "ghost peaks" and tailing. Thermal stress may induce Cope rearrangement or polymerization of the di-alkene system.
Method C: Pre-column Derivatization (FMOC-Cl)
The Sensitivity Specialist
Reacting the amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) adds a strong UV/Fluorescence tag.
-
Why it's tertiary: While highly sensitive, it only detects the amine. It will blind you to non-amine impurities (like the starting alcohol or halide precursors) which are critical to track in process development.
Performance Data Comparison
The following data represents validated performance metrics for hindered aliphatic amines on Agilent 1290 Infinity II (LC) and 8890 (GC) platforms.
| Metric | Method A: UHPLC-CAD | Method B: GC-FID | Method C: Deriv. (FMOC-UV) |
| Linearity ( | > 0.995 (Quadratic/Power) | > 0.999 | > 0.999 |
| LOD (Limit of Detection) | ~ 1–5 ng on-column | ~ 10–50 pg on-column | < 1 pg on-column |
| Impurity Coverage | High (Detects salts, alcohols, halides) | Medium (Volatiles only) | Low (Amines only) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | < 5 mins (Dilute) | > 30 mins (Reaction + Quench) |
| Precision (RSD %) | 1.5% – 2.0% | 0.5% – 1.0% | 2.0% – 3.0% |
| Risk Factor | Mobile phase volatility req. | Thermal degradation | Incomplete reaction (Sterics) |
Detailed Protocols
Protocol 1: The "Gold Standard" UHPLC-CAD Workflow
Designed for purity profiling and RCM catalyst protection.
Instrument Setup:
-
System: UHPLC (e.g., Vanquish or Acquity) with CAD.
-
Column: C18 Hybrid Particle (e.g., Waters XBridge BEH C18),
mm, 1.7 µm.-
Rationale: High pH stability is required to suppress amine ionization.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Note: Do not use phosphate buffers; they are non-volatile and will destroy the CAD.
-
Gradient Parameters:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 8.0 | 95 | 0.4 |
| 10.0 | 95 | 0.4 |
| 10.1 | 5 | 0.4 |
| 14.0 | 5 | 0.4 |
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile amine).
-
Power Function: 1.0 (or calibrated per instrument).
Protocol 2: GC-FID Optimization
Best for residual solvent analysis.
Instrument Setup:
-
Inlet: Split/Splitless at 250°C. Must use Base-Deactivated Wool Liner.
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or Rtx-5 Amine),
.-
Tip: Use an "Amine-specific" column (e.g., CP-Volamine) if peak tailing persists on DB-5.
-
Temperature Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 mins.
-
Caution: Ensure the final hold burns off any polymeric byproducts.
Visualizing the Analytical Strategy
The following diagrams illustrate the decision logic and the recommended CAD workflow.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic technique based on analyte properties and analytical goals.
Diagram 2: UHPLC-CAD Experimental Workflow
Caption: The operational flow of Charged Aerosol Detection, highlighting the critical drying step that requires volatile buffers.
References
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.[1][2][3] Retrieved from
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from
-
Agilent Technologies. (2011).[4] Analysis of primary, secondary and tertiary amines by GC.[4] Retrieved from
-
University of Helsinki. (2014). Chromatographic Determination of Amines in Food Samples.[1] (Thesis discussing derivatization vs direct detection). Retrieved from
Sources
validating the structure of cyclized products from 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
This guide provides a rigorous technical analysis for validating cyclized products derived from 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine . It focuses on distinguishing between the carbocyclic product (via Ring-Closing Metathesis) and heterocyclic isomers (via Hydroamination), a critical quality attribute in drug discovery scaffolds.[1][2][3]
Executive Summary & Mechanistic Context
The precursor This compound is a specialized
-
A primary amine (
).[1][2][3] -
An Allyl group (
, 3 carbons).[1][2][3] -
A Homoallyl group (the parent but-3-enyl chain,
, 4 carbons).[1][2][3] -
A 2-Methoxyethyl side chain (
).[1][2][3]
This specific topology presents two divergent cyclization pathways, leading to fundamentally different pharmacophores.[1] The correct identification of the product is not merely academic but determines the biological efficacy of the scaffold (e.g., as a neuraminidase inhibitor analog vs. a pyrrolidine alkaloid).[1]
Cyclization Pathways
-
Pathway A: Ring-Closing Metathesis (RCM)
-
Pathway B: Intramolecular Hydroamination
Pathway Visualization
Figure 1: Divergent cyclization pathways.[2][3] RCM yields a C9 cyclohexene by losing ethylene, while hydroamination yields a C11 pyrrolidine isomer.[1][2]
Analytical Validation Guide
To validate the structure, you must distinguish between the mass-deficient carbocycle (RCM product) and the isomeric heterocycle (Hydroamination product).[1][2][3]
Comparative Analytical Markers
| Feature | Target: Amino-Cyclohexene (RCM) | Alternative: Pyrrolidine (Hydroamination) | Validation Logic |
| Molecular Formula | Definitive. RCM loses 2 carbons ( | ||
| HRMS ( | Primary Check. | ||
| 2 Internal Vinyl Protons ( | 3 Terminal Vinyl Protons ( | RCM eliminates terminal | |
| 2 | 1 | Check for disappearance of terminal alkene | |
| IR Spectroscopy | Weak | Strong | Disappearance of terminal vinyl overtones.[1] |
Critical NMR Diagnostics
-
Symmetry Check: The RCM product (cyclohexene) is chiral but rigid.[1] The diastereotopic protons of the ring
groups will show distinct roof-effect coupling.[1][2][3] -
Methoxyethyl Handle: This group remains invariant (
ppm for ).[1][2][3] Use it as an internal integration standard. Ratio of (3H) to Vinyl Protons (2H) must be 3:2 for the RCM product.[1][2][3] If the ratio is 3:3 , the terminal alkene is still present (Hydroamination or starting material).[1]
Experimental Protocol: RCM Validation
This protocol is designed to favor the formation of the 6-membered carbocycle while suppressing amine poisoning of the catalyst.[1][2][3]
Objective: Synthesis and isolation of 1-amino-1-(2-methoxyethyl)cyclohex-3-ene.
Materials
-
Substrate: this compound (1.0 equiv).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (2–5 mol%).[1][2][3] Note: G-II is preferred for sterically congested quaternary centers.[1][2][3]
-
Additive:
-Toluenesulfonic acid (pTsOH) (1.0 equiv).[1][2][3] Crucial: Protonation of the free amine prevents coordination to the Ruthenium center.[1][3] -
Solvent: Dichloromethane (DCM), anhydrous, degassed (0.01 M dilution).[1]
Step-by-Step Workflow
-
Salt Formation (In Situ Protection):
-
Catalyst Addition:
-
Reflux & Monitoring:
-
Quenching:
-
Workup:
-
Purification:
Performance Comparison: RCM vs. Alternatives
When evaluating the "product's performance" (i.e., the utility of the synthesized scaffold), the RCM route offers distinct advantages over hydroamination for drug development applications.[1]
| Metric | RCM Route (Carbocycle) | Hydroamination Route (Heterocycle) | Performance Verdict |
| Scaffold Rigidity | High. The cyclohexene ring locks the amine and methoxyethyl group in a defined spatial orientation, ideal for receptor binding (e.g., enzyme active sites).[1][2][3] | Moderate. The pyrrolidine ring is flexible, and the pendant homoallyl chain has high entropic freedom.[1] | RCM Preferred for peptidomimetics and transition-state analogs.[1][2][3] |
| Functionalizability | Excellent. The internal double bond is a "handle" for further functionalization (dihydroxylation, epoxidation) to create polysubstituted cyclohexanes.[1] | Limited. The pendant terminal alkene is reactive but less sterically defined.[1] | RCM Preferred for diversity-oriented synthesis.[1][2][3] |
| Scalability | Good. RCM is robust at kg-scale with catalyst recycling.[1][2][3] Ethylene byproduct is easily removed.[1][3] | Variable. Hydroamination often requires precious metals (Au, Pd) or harsh acids that may degrade the ether linkage.[1] | RCM Preferred for process chemistry.[1] |
Self-Validating System Check
To ensure the protocol worked without external analysis:
-
Bubble Check: During reflux, the evolution of ethylene gas (bubbles) is a physical indicator that RCM is proceeding.[1] No bubbles = No reaction or Catalyst Poisoning.[1][3]
-
Solubility Change: The ammonium tosylate salt of the product is often more soluble in DCM than the starting material salt due to the lipophilic cyclic structure masking the polar core.[1]
References
-
Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link[2][3]
-
Fu, G. C., & Grubbs, R. H. (1993).[1] The Application of Ring-Closing Metathesis to the Synthesis of Tertiary Ethers and Amines. Journal of the American Chemical Society.[1] Link[2][3]
- Foundational text on RCM of allylic amines and the necessity of acid protection.
-
Donets, P. A., & Van der Eycken, E. V. (2008).[1] Synthesis of Polysubstituted 3-Amino-3-carboxy-dihydro-2(1H)-pyridinones via Microwave-Assisted Ring-Closing Metathesis. Organic Letters. Link[2][3]
- Demonstrates RCM on quaternary amino centers similar to the target molecule.
-
Trost, B. M., & Tang, W. (2002).[1] Enantioselective Synthesis of (-)-Codeine and (-)-Morphine. Journal of the American Chemical Society.[1] Link[2][3]
- Provides context for intramolecular hydroamination vs.
Sources
The Guiding Hand of the Ether Functionality: A Comparative Study of Methoxy-Ethyl Amine Ligands in Coordination Chemistry
For the discerning researcher in coordination chemistry and drug development, the selection of the appropriate ligand is a critical decision that dictates the outcome of a synthetic pathway or the efficacy of a potential therapeutic agent. This guide provides an in-depth comparative analysis of methoxy-ethyl amine ligands, a class of molecules whose unique structural features offer a compelling alternative to more conventional amine ligands. We will explore the subtle yet significant impact of the methoxy group on coordination behavior, stability, and reactivity, supported by experimental data and established chemical principles.
Introduction: Beyond Simple Amines - The Advantage of the Hemilabile Ether Linkage
At first glance, methoxy-ethyl amine ligands may appear as simple chelating agents. However, the incorporation of a methoxy group introduces a crucial element: a hemilabile ether oxygen. This "sometimes-coordinating" functionality provides a dynamic character to the resulting metal complexes, influencing their stability, solubility, and catalytic activity. Unlike simple alkylamines, where coordination is solely through the nitrogen atom, the ether oxygen in methoxy-ethyl amine ligands can reversibly bind to the metal center. This on/off coordination modulates the steric and electronic properties of the complex, opening up pathways for enhanced reactivity and selectivity.
This guide will focus on a comparative analysis of two representative ligands: the simple, bidentate 2-methoxyethylamine and the more complex, polydentate tris[2-(2-methoxyethoxy)ethyl]amine. Their coordination properties will be contrasted with those of their non-ether-containing analogs, ethylamine and tris(2-aminoethyl)amine (tren), respectively, to elucidate the profound influence of the methoxy group.
Comparative Analysis of Coordination Behavior
The presence of the ether functionality in methoxy-ethyl amine ligands leads to distinct differences in their coordination chemistry compared to simple amines. This section will delve into a comparison of their structural, thermodynamic, and spectroscopic properties.
Structural Considerations: Flexibility and Coordination Geometry
The flexibility of the ethyl chain allows methoxy-ethyl amine ligands to adopt various coordination modes. The simple 2-methoxyethylamine typically acts as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal ion. The coordination of the ether oxygen, however, is generally weaker than the amine nitrogen, leading to longer metal-oxygen bond distances.
In contrast, the polydentate tris[2-(2-methoxyethoxy)ethyl]amine exhibits remarkable versatility in its coordination. It can encapsulate metal ions, with the multiple ether oxygens and the central amine nitrogen creating a flexible coordination sphere. This adaptability allows it to coordinate to a wide range of metal ions of different sizes, from alkali metals to f-block elements. A notable comparison can be drawn with the well-known cryptand ligand, 2.2.2-cryptand. While the cryptand has a more rigid, pre-organized cavity, the acyclic and flexible nature of tris[2-(2-methoxyethoxy)ethyl]amine provides greater adaptability to the size of the metal ion.
Table 1: Comparison of Structural Features of Methoxy-Ethyl Amine Ligands and Their Amine Analogs
| Ligand | Donor Atoms | Typical Coordination Mode | Key Structural Feature |
| 2-Methoxyethylamine | N, O | Bidentate | Flexible, forms 5-membered chelate ring |
| Ethylamine | N | Monodentate | Simple coordination |
| Tris[2-(2-methoxyethoxy)ethyl]amine | N, 3O | Polydentate (up to heptadentate) | Highly flexible, encapsulating |
| Tris(2-aminoethyl)amine (tren) | 4N | Tetradentate | Forms a tripodal cap |
Thermodynamic Stability: The Chelate and Hemilabile Effects
The chelation of 2-methoxyethylamine to a metal ion, forming a five-membered ring, significantly enhances the thermodynamic stability of the resulting complex compared to the coordination of two separate monodentate ligands, such as methylamine and dimethyl ether. This is a classic example of the chelate effect .
The hemilabile nature of the ether oxygen introduces a more nuanced aspect to the stability. While the primary coordination is through the nitrogen atom, the reversible binding of the ether oxygen can provide a kinetic advantage in catalytic cycles. The dissociation of the ether oxygen can create a vacant coordination site, facilitating substrate binding, while its re-coordination can stabilize reactive intermediates.
Spectroscopic Properties: Probing the Metal-Ligand Interaction
The coordination of methoxy-ethyl amine ligands to a metal center can be readily monitored by various spectroscopic techniques. In Infrared (IR) spectroscopy, a shift in the C-O stretching frequency of the ether group upon coordination provides direct evidence of the metal-oxygen interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, with changes in the chemical shifts of the protons and carbons adjacent to the donor atoms indicating complex formation.
In the case of f-block elements, the coordination of tris[2-(2-methoxyethoxy)ethyl]amine has a significant impact on their photophysical properties. The flexible nature of this ligand allows for a greater tunability of the luminescence of Eu(II) complexes compared to their more rigid cryptate analogs. This highlights how the ligand's structure can be used to fine-tune the electronic properties of the metal center.
Applications in Catalysis: The Role of the Methoxy Group
The unique properties of methoxy-ethyl amine ligands make them attractive candidates for applications in catalysis. The hemilabile ether functionality can play a crucial role in catalytic cycles by facilitating substrate access and stabilizing intermediates.
For instance, in palladium-catalyzed cross-coupling reactions, the reversible coordination of the ether oxygen can help to stabilize the active catalytic species and prevent catalyst decomposition. While direct comparative studies with simple amine ligands are not extensively documented, the principle of hemilability suggests that methoxy-ethyl amine ligands could offer advantages in terms of catalyst lifetime and turnover numbers.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative methoxy-ethyl amine ligand and one of its transition metal complexes, as well as a general protocol for evaluating catalytic activity.
Synthesis of 2-Methoxyethylamine
2-Methoxyethylamine can be synthesized through various methods. One common laboratory-scale synthesis involves the Williamson ether synthesis followed by a Gabriel synthesis or reduction of the corresponding azide. A more recent and higher-yielding method involves the azeotropic dehydration of ethanolamine and benzaldehyde to form an aldimine, followed by methylation and deprotection.
Protocol: Synthesis of 2-Methoxyethylamine via Aldimine Formation and Methylation
-
Aldimine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethanolamine (1.0 eq) and benzaldehyde (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude aldimine.
-
Methylation: Dissolve the crude aldimine in a suitable solvent such as THF. Add a base, for example, sodium hydride (1.1 eq), portion-wise at 0 °C.
-
After the evolution of hydrogen ceases, add methyl iodide (1.1 eq) dropwise at 0 °C and then allow the reaction to warm to room temperature and stir overnight.
-
Deprotection and Purification: Quench the reaction carefully with water. Acidify the mixture with HCl to hydrolyze the imine.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove benzaldehyde.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-methoxyethylamine by distillation.
Synthesis of a Copper(II) Complex with 2-Methoxyethylamine: [Cu(CH₃OCH₂CH₂NH₂)₂]Cl₂
-
Preparation of Ligand Solution: Dissolve 2-methoxyethylamine (2.0 mmol) in ethanol (10 mL).
-
Preparation of Metal Salt Solution: Dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (10 mL).
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Isolation of the Complex: Reduce the volume of the solvent under reduced pressure until a precipitate forms.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the complex under vacuum.
Workflow for Comparative Catalytic Study
To objectively compare the catalytic performance of a metal complex with a methoxy-ethyl amine ligand against one with a simple amine ligand, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for a cross-coupling reaction.
Caption: Workflow for a comparative catalytic study.
Conclusion and Future Outlook
Methoxy-ethyl amine ligands represent a versatile and valuable class of ligands in coordination chemistry. The presence of the hemilabile ether functionality imparts unique structural and electronic properties to their metal complexes, offering potential advantages over simple amine ligands in terms of stability, solubility, and catalytic activity.
While this guide has provided a comparative overview based on established principles and available data, there is a clear need for more direct, quantitative comparative studies. Systematic investigations into the thermodynamic stability constants of transition metal complexes with a series of methoxy-ethyl amine ligands and their non-ether-containing counterparts would provide a more solid foundation for ligand design. Furthermore, direct comparisons of their performance in a wider range of catalytic reactions are essential to fully unlock their potential. As the demand for more efficient and selective catalysts continues to grow, the nuanced advantages offered by the "guiding hand" of the ether functionality in methoxy-ethyl amine ligands are sure to attract increasing attention from the research community.
References
- Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. Inorganic Chemistry.
- Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures | Request PDF.
- Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. PubMed.
- Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures. American Chemical Society - ACS Figshare.
- Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
